2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-3-1-9(2-4-10)7-14-16-12-6-5-11(18(19)20)8-13(12)17-14/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJUPMSDZXGWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole: Physicochemical Profiling, Synthetic Pathways, and Pharmacological Duality
Executive Summary
The compound 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (CAS: 111500-52-8) occupies a unique and highly critical node in modern medicinal and forensic chemistry. Structurally, it is defined by a benzimidazole core substituted with a lipophilic 4-chlorobenzyl group at the C2 position and an electron-withdrawing nitro group at the C6 (or C5, due to tautomerism) position.
In drug development, this molecule exhibits a "pharmacological duality." First, it serves as the direct, late-stage synthetic precursor to the "nitazene" class of synthetic opioids (specifically Clonitazene)[1]. Second, as a standalone pharmacophore, the nitrobenzimidazole scaffold acts as a potent bioreductive prodrug, selectively activated by parasitic or tumor-specific nitroreductases to induce targeted cytotoxicity[2],[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic workflows, and biological mechanisms.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its pharmacokinetics, solubility, and reactivity. The molecule exists in a rapid tautomeric equilibrium between the 5-nitro and 6-nitro forms in solution, driven by the mobility of the N-H proton on the imidazole ring.
Table 1: Quantitative Physicochemical Data
| Property | Value | Pharmacological Implication |
| Chemical Formula | C₁₄H₁₀ClN₃O₂ | Standard benzimidazole derivative scaffold. |
| Molecular Weight | 287.70 g/mol | Optimal for small-molecule drug design (Lipinski compliant). |
| LogP (Predicted) | ~3.8 | High lipophilicity; excellent blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | 78.4 Ų | Balanced polarity (Nitro: 45.8 Ų, Imidazole: 32.6 Ų). |
| H-Bond Donors | 1 | N-H of the imidazole ring (site for subsequent N-alkylation). |
| H-Bond Acceptors | 4 | Nitro group oxygens and imidazole nitrogens. |
Pharmacological Duality & Mechanisms of Action
Role A: The Synthetic Opioid Precursor (Nitazenes)
The 2-benzylbenzimidazole core is the defining structural motif of nitazenes, a class of potent synthetic µ-opioid receptor (MOR) agonists that have recently emerged in forensic toxicology[1]. This compound is the exact intermediate required to synthesize Clonitazene . Alkylation of the N1 position with a diethylaminoethyl chain transforms this inactive precursor into a highly active opioid, highlighting the critical regulatory and forensic importance of monitoring this compound.
Caption: Synthetic route of this compound and its conversion to Clonitazene.
Role B: Bioreductive Prodrug (Nitroreductase Activation)
Independent of its role as an opioid precursor, the nitrobenzimidazole scaffold is a classic bioreductive prodrug. In normoxic mammalian cells, the nitro group is stable. However, in hypoxic tumor microenvironments or within pathogens expressing Type I oxygen-insensitive nitroreductases (NTRs), the compound undergoes rapid enzymatic reduction[2],[3].
The mechanism involves sequential electron transfers. The initial 1-electron reduction yields a reactive nitro radical anion. Subsequent reduction steps generate highly electrophilic nitroso and hydroxylamine species. These reactive intermediates covalently bind to intracellular thiols and crosslink DNA, leading to targeted cell death[2].
Caption: Nitroreductase-mediated bioactivation of the nitrobenzimidazole pharmacophore.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems , where the success or failure of the experiment is intrinsically confirmed by the protocol's internal logic.
Protocol A: Synthesis via Phillips Condensation
Causality: The electron-withdrawing nature of the nitro group on 4-nitro-1,2-phenylenediamine drastically reduces the nucleophilicity of the ortho-amines. Therefore, standard mild coupling agents fail. We must use harsh dehydrating conditions (Polyphosphoric Acid, PPA) at elevated temperatures to force the bis-condensation and subsequent ring closure[4].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine 10 mmol of 4-nitro-1,2-phenylenediamine and 11 mmol of 2-(4-chlorophenyl)acetic acid.
-
Activation: Add 15 mL of Polyphosphoric Acid (PPA). Rationale: PPA acts as both the solvent and the dehydrating agent, sequestering the water molecules generated during the reaction to drive the equilibrium toward the product.
-
Reflux: Heat the highly viscous mixture to 110°C under continuous mechanical stirring for 4–6 hours.
-
Quenching: Carefully pour the hot mixture into 150 mL of crushed ice-water. Neutralize slowly with aqueous ammonia (NH₄OH) until the pH reaches 7.5–8.0. The target compound will precipitate as a crude solid.
-
Purification & Self-Validation: Filter the precipitate and recrystallize from hot ethanol.
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (6:4). The disappearance of the highly polar diamine baseline spot and the emergence of a distinct, UV-active, less polar spot confirms successful cyclization. A sharp melting point range of the recrystallized product serves as immediate confirmation of purity prior to LC-MS analysis.
-
Protocol B: In Vitro Nitroreductase (NTR) Activation Assay
Causality: Type I nitroreductases utilize NADPH as an electron donor to reduce the nitro group[3]. By spectrophotometrically tracking the oxidation of NADPH to NADP⁺ (which corresponds to a loss of absorbance at 340 nm), we can directly quantify the bioactivation kinetics of the benzimidazole.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.4) containing 10% DMSO to ensure the lipophilic benzimidazole remains in solution.
-
Reagent Assembly: In a UV-compatible quartz cuvette, combine 100 µM of this compound and 200 µM of NADPH.
-
Initiation: Add 1 µg/mL of purified recombinant Type I Nitroreductase (e.g., E. coli NfsA or NfsB) to initiate the reaction.
-
Kinetic Monitoring: Measure the absorbance at 340 nm (A₃₄₀) continuously for 15 minutes at 37°C.
-
Self-Validation Checkpoint: The assay logic is validated by two controls:
-
Negative Control (No Enzyme): A flat baseline confirms that the compound does not spontaneously oxidize NADPH.
-
Vehicle Control (Enzyme + NADPH, No Drug): A flat baseline confirms the enzyme does not consume NADPH without the substrate.
-
A steep, linear decrease in A₃₄₀ only in the complete mixture mathematically validates that the compound is actively undergoing enzymatic bioactivation.
-
References
-
Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate.
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.
-
ChemInform Abstract: Benzimidazoles and Benzoxazoles via the Nucleophilic Addition of Anilines to Nitroalkanes. ResearchGate.
-
The emergence of nitazenes: a new chapter in the synthetic opioid crisis. ResearchGate.
Sources
Technical Guide: CAS 111500-52-8
The following technical guide details the chemical profile, synthesis, and research applications of CAS 111500-52-8 (2-(4-Chlorobenzyl)-5-nitrobenzimidazole). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a privileged scaffold for developing bioactive N-functionalized derivatives.
2-(4-Chlorobenzyl)-5-nitro-1H-benzo[d]imidazole: A Privileged Scaffold for N-Alkylated Therapeutics
Part 1: Executive Summary & Chemical Architecture
CAS Number: 111500-52-8 IUPAC Name: 2-[(4-Chlorophenyl)methyl]-5-nitro-1_H_-benzimidazole Molecular Formula: C₁₄H₁₀ClN₃O₂ Molecular Weight: 287.70 g/mol
Research Significance: CAS 111500-52-8 serves as a critical "parent" scaffold in medicinal chemistry. It belongs to the 2-benzylbenzimidazole class, a structural motif characterized by a benzene ring fused to an imidazole ring, with a 4-chlorobenzyl substituent at the C2 position and a nitro group at the C5 position.
While historically noted as a precursor in the synthesis of specific opioid receptor agonists (e.g., the nitazene class), modern research utilizes this scaffold to generate non-opioid bioactive ligands . By exploiting the acidic proton on the imidazole nitrogen (N1), researchers can append various alkyl-amine side chains to modulate selectivity towards anti-inflammatory (COX inhibition) , anticancer (microtubule destabilization) , and antiviral targets.
Chemical Properties Table
| Property | Value | Context |
| Appearance | Yellow to orange crystalline powder | Typical of nitro-aromatics |
| Melting Point | 175–178 °C | High stability crystalline lattice |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water; requires organic cosolvent |
| pKa (N-H) | ~12.5 | Weakly acidic; deprotonatable by weak bases (K₂CO₃) |
| LogP | 3.5 – 4.1 | Lipophilic; high membrane permeability potential |
Part 2: Synthesis & Manufacturing Workflow
The synthesis of CAS 111500-52-8 relies on the Phillips-type condensation or direct cyclodehydration of a diamine with a carboxylic acid derivative. The most robust laboratory-scale method involves the condensation of 4-nitro-1,2-phenylenediamine with 4-chlorophenylacetic acid .
Reaction Logic (Causality)
-
Acid Activation: 4-Chlorophenylacetic acid is often activated (using reagents like EEDQ or by forming the imidate) to facilitate nucleophilic attack.
-
Nucleophilic Attack: The primary amines of the phenylenediamine attack the activated carbonyl carbon.
-
Cyclodehydration: Under acidic or thermal conditions, water is eliminated to close the imidazole ring. The high temperature (reflux) is thermodynamically necessary to drive the formation of the aromatic benzimidazole system.
Graphviz Workflow: Synthesis Pathway
Caption: Cyclocondensation pathway for the synthesis of the 2-benzyl-5-nitrobenzimidazole scaffold.
Detailed Protocol: Acid-Catalyzed Condensation
Note: This protocol is optimized for high purity and yield.
-
Reagent Prep: In a 250 mL round-bottom flask, combine 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and 4-chlorophenylacetic acid (17.1 g, 0.1 mol).
-
Solvent System: Add 100 mL of 4N Hydrochloric Acid (HCl). The acid acts as both solvent and catalyst.
-
Reflux: Heat the mixture to reflux (approx. 100–105 °C) with vigorous magnetic stirring for 6–8 hours. The solution will darken.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the diamine spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize carefully with 20% Ammonium Hydroxide (NH₄OH) until pH ~8–9. The product will precipitate as a yellow/orange solid.
-
Filter the precipitate under vacuum.[1]
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Validation: Dry in a vacuum oven at 60 °C for 12 hours. Confirm identity via ¹H-NMR (DMSO-d₆).[2]
Part 3: Mechanism of Action & Pharmacology
Research into CAS 111500-52-8 focuses on its role as a template for N-alkylation . The un-alkylated scaffold itself possesses modest biological activity, but derivatization at the N1 position unlocks potent pharmacological profiles.
1. Anti-Inflammatory & Analgesic (COX/LOX Inhibition)
Derivatives where the N1 position is substituted with pyrrolidine-ethyl or piperazine-ethyl chains have demonstrated anti-inflammatory activity.
-
Mechanism: The benzimidazole core mimics the arachidonic acid structure, fitting into the hydrophobic channel of Cyclooxygenase (COX) enzymes.
-
Key Interaction: The 5-nitro group provides electron-withdrawing character, enhancing hydrogen bonding interactions within the receptor pocket.
2. Anticancer (Microtubule Destabilization)
Certain 2-aryl and 2-benzyl benzimidazoles bind to the colchicine site of tubulin.
-
Mechanism: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest and subsequent apoptosis.
-
Significance: The 4-chlorobenzyl moiety provides steric bulk necessary for occupation of the hydrophobic pocket on
-tubulin.
Graphviz Diagram: Structure-Activity Relationship (SAR)
Caption: SAR map showing how chemical modification of the 111500-52-8 scaffold dictates therapeutic endpoint.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of research data, the synthesized scaffold must be rigorously characterized.
1. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
-
δ 13.0 ppm (s, 1H): Broad singlet corresponding to the imidazole N-H proton (exchangeable with D₂O).
-
δ 8.45 ppm (d, 1H): Proton at C4 (ortho to nitro group), highly deshielded.
-
δ 8.10 ppm (dd, 1H): Proton at C6.
-
δ 7.70 ppm (d, 1H): Proton at C7.
-
δ 7.30–7.45 ppm (m, 4H): Aromatic protons of the 4-chlorobenzyl ring.
-
δ 4.35 ppm (s, 2H): Methylene (-CH₂-) bridge connecting the rings.
2. HPLC Purity Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 300 nm (Nitro group absorption).
-
Acceptance Criteria: Purity > 98.0% area under curve.
Part 5: Biological Assay Protocol (In Vitro)
Assay: Cell Viability / Cytotoxicity (MTT Assay) Purpose: To determine the baseline cytotoxicity of the scaffold before derivatization.
-
Cell Lines: HeLa (Cervical cancer) or MCF-7 (Breast cancer).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Dissolve CAS 111500-52-8 in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%). Treat cells for 48 hours.
-
Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
References
-
Bucha, M., et al. (2018).[3] "A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine." Indian Journal of Heterocyclic Chemistry, 28(3), 321-327.[3]
-
Shabana, K., et al. (2022).[4] "Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review." NeuroQuantology, 20(11), 525-542.[4]
-
Torney, H. L., et al. (1982).[5] "Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860)." Antimicrobial Agents and Chemotherapy, 22(4), 635–638.[5]
-
PubChem Compound Summary. (2025). "2-(4-Chlorobenzyl)-5-nitrobenzimidazole." National Center for Biotechnology Information.
Sources
- 1. US2935514A - Benzimidazoles - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the 6-Nitro-1H-Benzo[d]imidazole Scaffold: A Technical Guide to Biological Activity and Synthetic Workflows
Executive Overview
Benzimidazole is a privileged bicyclic heterocycle, fundamentally isosteric with naturally occurring purines and indoles. While the core scaffold is ubiquitous in medicinal chemistry, specific functionalization at the C-6 position with a nitro group (–NO₂) creates a highly specialized electronic environment. As a Senior Application Scientist, I have observed that this strong electron-withdrawing moiety fundamentally shifts the pKa of the imidazole NH, enhancing its hydrogen-bond donor capacity. This technical whitepaper explores the causality behind the biological activity of 6-nitro-1H-benzo[d]imidazole derivatives, detailing their mechanistic pathways, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required for their development.
Pharmacophore Causality: The Role of the 6-Nitro Substitution
The inclusion of a nitro group at the C-6 position is not arbitrary; it is a rational design choice driven by target-site electrostatics. The –NO₂ group acts as a potent electron-withdrawing entity, significantly altering the electron density of the benzimidazole ring. This modification serves two primary functions:
-
Enhanced Target Affinity: The oxygen atoms of the nitro group act as strict hydrogen-bond acceptors, anchoring the molecule within polar pockets of target proteins (e.g., DHFR, NLRP3).
-
Metabolic Stability: The steric hindrance and electronic deactivation provided by the nitro group protect the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes, thereby improving the pharmacokinetic (ADMET) profile 1[1].
Mechanistic Pathways & Biological Targets
Antimicrobial and Anticancer Targeting (DHFR/VEGFR2)
N-substituted 6-nitro-1H-benzo[d]imidazole derivatives exhibit profound antimicrobial and anticancer properties by acting as competitive inhibitors of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR2) 1[1]. The causality here is structural: the nitro group provides a critical anchor point in the DHFR active site, disrupting folate metabolism. This stalls DNA synthesis, selectively triggering apoptosis in rapidly dividing pathogenic or malignant cells 1[1].
Anti-inflammatory Modulation via NLRP3 Inflammasome
In inflammation-related pathologies, the 6-nitrobenzimidazole core acts as a potent inhibitor of the NLRP3 inflammasome 2[2]. The electron-withdrawing nature of the nitro group at the 6-position is critical for downregulating the release of Interleukin-1 beta (IL-1β) in macrophages, providing a molecular rationale for its use in treating conditions like experimental colitis 2[2].
Phosphodiesterase (PDE) Inhibition
Certain 6-nitrobenzimidazole derivatives demonstrate excellent PDE inhibitory activity. Structural modifications around the 6-nitro core have yielded compounds with IC50 values as low as 1.5 μM, vastly outperforming standard non-specific inhibitors like EDTA 3[3].
Fig 1: Dual signaling pathways modulated by 6-nitro-1H-benzo[d]imidazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Data
To facilitate rapid comparison, the following table summarizes the quantitative biological activity of key 6-nitrobenzimidazole derivatives across different therapeutic modalities:
| Compound / Derivative Class | Primary Biological Target | Key Activity Metric | Therapeutic Application |
| Derivative 5 (1,2,3-benzenetriol substituted) | Fructose-mediated AGEs | Restores hepatocyte proliferation, reduces ROS | Antiglycation & Antioxidant 4[4] |
| Compound 30 | Phosphodiesterase (PDE) | IC₅₀ = 1.5 ± 0.043 μM | PDE Inhibitor 3[3] |
| Compound 4k (N-substituted 6-nitro) | DHFR / VEGFR2 / HDAC6 | High potency vs S. aureus & Cancer cell lines | Antimicrobial / Anticancer 1[1] |
| TBZ-09 | NLRP3 Inflammasome | Potent inhibition of IL-1β release | Anti-inflammatory 2[2] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, experimental protocols must not merely be a sequence of steps, but a closed-loop system containing internal validations.
Protocol A: Microwave-Assisted Synthesis Workflow
Causality of Method: Conventional reflux for benzimidazole condensation takes 6–12 hours. Microwave irradiation (MW) directly couples with polar reagents, rapidly surpassing activation energy barriers. This reduces reaction time to 10–15 minutes and increases yields by up to 22% by minimizing thermal degradation and side-product formation 1[1].
Step-by-Step Procedure:
-
Condensation: React 4-nitro-o-phenylenediamine with substituted aromatic aldehydes using sodium metabisulfite (Na₂S₂O₅) as an oxidative reagent.
-
Irradiation: Expose the mixture to microwave irradiation (typically 300W, 80°C) for 10–15 minutes.
-
Internal Validation Gate (TLC & LC-MS): Perform Thin-Layer Chromatography (TLC). A distinct R_f shift must be observed. Immediately run LC-MS. System Suitability: The intermediate mass must be confirmed with >95% purity. If purity is <95%, the batch is rejected to prevent downstream amplification of impurities.
-
N-Alkylation: React the validated 6-substituted 1H-benzimidazole intermediate with substituted halides using potassium carbonate (K₂CO₃) under MW irradiation to yield the final N-substituted 6-nitro derivative.
Protocol B: Phenotypic & Target-Based Screening (DHFR Inhibition)
Causality of Method: To prove that the synthesized compound engages the target and produces the desired phenotypic effect, an orthogonal validation approach is required.
Step-by-Step Procedure:
-
Cell Seeding: Seed target cancer cell lines (e.g., HCT-116) in a 96-well plate at a density of 5x10³ cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the 6-nitrobenzimidazole derivatives (0.1 μM to 100 μM).
-
Control Implementation (Crucial): Include Paclitaxel as a positive control for cytotoxicity, and 0.1% DMSO as a vehicle negative control 1[1].
-
Assay Execution: After 72 hours, perform an MTT viability assay. Read absorbance at 570 nm.
-
Self-Validating Mathematical Gate: Calculate the Z'-factor between the positive and negative controls. System Suitability: The assay is only considered valid if the Z'-factor is ≥ 0.5. A lower value indicates unacceptable assay noise (e.g., edge effects, pipetting errors), rendering the IC₅₀ data void.
Fig 2: Self-validating microwave synthesis and screening workflow.
References
- Title: Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
- Title: Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome Source: NIH / PubMed Central URL
- Title: 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship Source: NIH / PubMed URL
- Title: Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production Source: NIH / PubMed URL
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
This technical guide details the pharmacological and chemical properties of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (also known as the Clonitazene Core or Des-diethylaminoethyl-clonitazene).
While often encountered as the primary synthetic precursor or metabolic scaffold for the "Nitazene" class of synthetic opioids (e.g., Clonitazene, Etonitazene), this molecule possesses distinct chemical reactivity centered on its nitro-reduction potential, relevant to both forensic toxicology and antimicrobial drug discovery (targeting DprE1).
Executive Technical Summary
This compound represents a privileged benzimidazole scaffold characterized by two critical pharmacophores: a lipophilic 4-chlorobenzyl moiety at the C2 position and an electron-withdrawing nitro group at the C5/C6 position (tautomeric in solution).
-
Pharmacological Classification:
-
Opioid Scaffold: It serves as the structural template for the 2-benzylbenzimidazole ("Nitazene") class of Mu-Opioid Receptor (MOR) agonists.[1][2] The 1H-core itself exhibits negligible opioid potency due to the absence of a basic amine tail required for the Asp147 salt bridge, but it defines the binding orientation of the active derivatives.
-
Antimicrobial Warhead: As a nitrobenzimidazole, it functions as a prodrug activated by bacterial nitroreductases (e.g., Ddn/DprE1 in Mycobacterium tuberculosis), leading to suicide inhibition of cell wall synthesis.
-
Structural Basis & Tautomerism
In the 1H-form (unsubstituted nitrogen), the molecule exists in rapid tautomeric equilibrium between the 5-nitro and 6-nitro isomers.
-
Tautomer A: 6-nitro-1H-benzo[d]imidazole
-
Tautomer B: 5-nitro-1H-benzo[d]imidazole
-
Significance: Upon N-alkylation (e.g., adding the diethylaminoethyl tail to form Clonitazene), the regioisomerism becomes fixed. The 5-nitro isomer is the eutomer (highly active opioid), whereas the 6-nitro isomer often displays significantly reduced potency.
Mechanism of Action: Opioid Receptor Interaction (SAR Context)
While the 1H-core is the precursor, understanding its interaction with the Mu-Opioid Receptor (MOR) explains the high potency of its derivatives (Clonitazene).
Binding Pocket Dynamics
The 2-benzylbenzimidazole core occupies the orthosteric binding site of the MOR, engaging in specific hydrophobic and electrostatic interactions:
-
4-Chlorobenzyl Moiety (Lipophilic Anchor):
-
Interaction: Penetrates the hydrophobic sub-pocket (SP2/SP3) formed by transmembrane helices TM2 and TM3.
-
Function: Provides the necessary lipophilic drive and orientational stability. The para-chloro substituent enhances lipophilicity and fills the pocket volume more efficiently than a hydrogen, increasing affinity.
-
-
5-Nitro Group (The "Super-Agonist" Switch):
-
Interaction: Forms a critical
-hole interaction or water-mediated hydrogen bond with Tyr751 (and potentially His297). -
Causality: Removal of this nitro group ("Desnitazene") results in a >100-fold loss of potency. The strong electron-withdrawing nature of the nitro group alters the pKa of the benzimidazole system and strengthens the
-stacking interactions with receptor aromatic residues (e.g., Trp293).
-
-
The Missing Link (Why the 1H-Core is Inactive):
-
Active opioids (Clonitazene) possess a basic tertiary amine tail (diethylaminoethyl). This amine becomes protonated at physiological pH and forms an ionic salt bridge with Asp147 (D3.32) in the receptor.
-
Mechanism of Inactivity: The this compound lacks this amine. Without the salt bridge, the residence time in the binding pocket is insufficient to stabilize the active receptor conformation (G-protein coupling), rendering it a weak partial agonist or inactive scaffold.
-
Signal Transduction Pathway (Active Derivatives)
When the core is N-alkylated, the resulting agonist triggers the following cascade:
-
Agonist Binding: Stabilizes MOR in the active conformation.
-
G-Protein Coupling: Recruitment of
proteins. -
Effector Modulation:
-
Inhibition of Adenylyl Cyclase
Reduced cAMP. -
Activation of GIRK channels
Hyperpolarization (Analgesia). -
Inhibition of Voltage-Gated Calcium Channels (VGCC)
Reduced neurotransmitter release.
-
-
-Arrestin Recruitment: Nitazenes are "super-recruiters" of
-arrestin-2, leading to rapid receptor internalization and severe respiratory depression (the primary cause of overdose lethality).
Caption: Comparative signaling pathway of the active Nitazene derivative vs. the inactive 1H-benzimidazole scaffold.
Mechanism of Action: Antimicrobial (Nitro-Reduction)
Beyond opioids, this compound possesses intrinsic activity against Mycobacterium tuberculosis (Mtb) via a mechanism shared with Nitrobenzothiazinones (e.g., BTZ-043).
Target: DprE1
-
Enzyme: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3]
-
Role: Essential for the synthesis of Arabinogalactan , a critical component of the mycobacterial cell wall.[3][4]
Suicide Inhibition Cascade
-
Prodrug Entry: The lipophilic benzimidazole diffuses through the mycobacterial cell wall.
-
Bioactivation: The Nitro group (
) is recognized by the FAD-dependent enzyme DprE1 (or the nitroreductase Ddn).[5] -
Reduction: The enzyme reduces the nitro group to a Nitroso (
) intermediate.[3][6] -
Covalent Adduct: The highly electrophilic nitroso group reacts with the thiol group of Cys387 in the active site of DprE1.[3][5]
-
Lethality: Formation of the semimercaptal bond irreversibly inactivates DprE1, halting cell wall synthesis and causing bacterial lysis.
Experimental Protocols for Validation
Protocol A: GTP S Binding Assay (Opioid Potency)
Used to confirm the inactivity of the 1H-core vs. the active N-alkylated derivative.
-
Membrane Preparation: Transfect CHO-K1 cells with human MOR. Harvest and homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Mix 10
g membrane protein with (0.1 nM) and GDP (10 M). -
Add test compound (this compound) at concentrations ranging from
to M.
-
-
Measurement: Incubate for 60 min at 30°C. Terminate by rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Expected Result: The 1H-core should show
(inactive/low potency), whereas Clonitazene (positive control) shows .
Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB Activity
Used to validate the nitro-reduction mechanism.
-
Culture: Grow M. tuberculosis H37Rv to mid-log phase.
-
Plating: Dispense 100
L culture into 96-well plates containing serial dilutions of the compound. -
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 30
L of 0.02% Resazurin (blue) solution. Incubate for 24h. -
Readout: A color change to pink (Resorufin) indicates viable cells.
-
Specificity Check: Test against a DprE1 C387S mutant. If the compound targets DprE1 via the nitro mechanism, the MIC should increase significantly (resistance) in the mutant strain.
Data Summary Table
| Feature | 1H-Benzimidazole Core (The Topic) | Clonitazene (Active Drug) |
| Structure | No N-alkyl tail | N-(2-diethylaminoethyl) tail |
| MOR Affinity ( | ||
| Primary MOA | DprE1 Inhibition (Potential) | MOR Agonism |
| Role | Precursor / Metabolite | Analgesic / Narcotic |
| Nitro Function | Warhead (Suicide Inhibitor) | Binding Anchor (Tyr751 interaction) |
| Legal Status | Monitored Precursor | Schedule I (Controlled) |
References
-
Vandeputte, M. M., et al. (2021).[2][7] "Synthesis, Chemical Characterization, and
-Opioid Receptor Activity Assessment of the Emerging Group of 'Nitazene' 2-Benzylbenzimidazole Synthetic Opioids." ACS Chemical Neuroscience. Link -
Hunger, A., et al. (1957).[2][8] "Synthesis of analgesically active benzimidazole derivatives with basic substitutions." Experientia. Link
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link
-
De Luca, M. A., et al. (2022).[2] "Pharmacological characterization of novel synthetic opioids (NSO) interacting with the
-opioid receptor." Frontiers in Pharmacology. Link -
Ujváry, I., et al. (2021).[2][7][9] "The re-emergence of clonitazene and other 'nitazene' opioids." Drug Testing and Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of drugs to treat tuberculosis targeting DprE1. Synthesis, docking studies and activity of drug candidates based in the dinitrobenzamide scaffold [repositorio.ulisboa.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DprE1 as a Drug Target from Mycobacterium Tuberculosis [infoscience.epfl.ch]
- 7. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]
- 8. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]
In Silico Profiling and Activity Prediction of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole: A Computational Drug Discovery Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Cheminformatics and Molecular Modeling Workflows
Executive Summary
The benzimidazole scaffold is a highly privileged structure in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial to anticancer and antiviral properties[1]. Within this chemical space, 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (CAS: 111500-52-8) represents a particularly compelling molecular entity.
This whitepaper provides an authoritative, step-by-step in silico methodology for predicting the biological activity, target engagement, and pharmacokinetic profile of this specific compound. By dissecting the causality behind its structural features—namely the electron-withdrawing 6-nitro group and the flexible, lipophilic 4-chlorobenzyl substituent—we establish a self-validating computational pipeline that bridges structural chemistry with predictive biology.
Mechanistic Rationale: Deconstructing the Scaffold
To accurately predict the activity of this compound, one must first understand the physicochemical consequences of its functional groups:
-
The Benzimidazole Core: Acts as an isostere for purines, allowing it to competitively bind to ATP-binding sites in kinases or active sites in vital enzymes like M. tuberculosis KasA[2]. It functions simultaneously as a hydrogen bond donor (N-H) and acceptor (N).
-
Annular Tautomerism: In solution, the proton on the imidazole ring rapidly exchanges, making the 5-nitro and 6-nitro positions chemically equivalent. However, within the asymmetric microenvironment of a protein binding pocket, one tautomer is selectively stabilized. In silico workflows must explicitly model both tautomers.
-
The 6-Nitro Substitution: This strong electron-withdrawing group (EWG) decreases the pKa of the imidazole N-H, rendering it a stronger hydrogen bond donor. It also introduces two additional hydrogen bond acceptors, significantly altering the electrostatic potential surface of the molecule and often enhancing anti-viral and anti-parasitic efficacy[3].
-
The 4-Chlorobenzyl Moiety: The methylene bridge (-CH₂-) provides a critical sp³-hybridized rotatable bond. This flexibility allows the distal 4-chlorophenyl ring to act as a hydrophobic anchor, rotating to achieve optimal shape complementarity within deep, lipophilic protein cavities—a mechanism well-documented in potent anti-leishmanial benzimidazole derivatives[4].
Fig 1: Predicted pharmacophoric interaction network of the target molecule.
In Silico Workflow Architecture
To comprehensively evaluate this compound without initial in vitro bias, we deploy a sequential, self-validating computational pipeline. Each phase acts as a filter, ensuring that only thermodynamically stable and pharmacokinetically viable interaction models proceed to the next stage.
Fig 2: End-to-end in silico workflow for benzimidazole activity prediction.
Experimental Protocols
Protocol 1: Ligand Preparation and Conformational Search
Causality: Raw SMILES strings lack 3D coordinates, protonation states, and tautomeric identities. Preparing the ligand accurately is the most critical step to prevent downstream compounding errors.
-
Input Generation: Import the 2D structure of this compound into a preparation suite (e.g., Schrödinger LigPrep).
-
State Generation: Utilize Epik to generate all possible ionization states at physiological pH (7.4 ± 0.2).
-
Tautomer Enumeration: Explicitly generate both the 5-nitro and 6-nitro tautomers.
-
Energy Minimization: Apply the OPLS4 force field to minimize the 3D geometry, ensuring the methylene bridge adopts a low-energy staggered conformation.
Protocol 2: High-Precision Molecular Docking
Causality: Standard precision (SP) docking is sufficient for rigid scaffolds, but the flexibility of the chlorobenzyl group requires Extra Precision (XP) scoring to accurately penalize desolvation and entropic costs.
-
Protein Preparation: Download validated targets (e.g., M. tuberculosis KasA [PDB: 6P9K] or SARS-CoV-2 Mpro [PDB: 6LU7])[2][3]. Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4.
-
Grid Generation: Define a 10 Å × 10 Å × 10 Å bounding box centered on the co-crystallized native ligand.
-
Docking Run: Execute Glide XP. Allow full flexibility of the ligand's rotatable bonds while keeping the receptor rigid.
-
Post-Docking Filter: Discard poses that do not exhibit at least one hydrogen bond between the benzimidazole core and the hinge region of the target protein.
Protocol 3: Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot. MD simulations are mandatory to verify if the predicted binding pose is stable over time under physiological temperature and pressure[1].
-
System Building: Immerse the top-scoring protein-ligand complex in an orthorhombic box of TIP3P water molecules, maintaining a 10 Å buffer from the protein surface.
-
Neutralization: Add Na⁺ or Cl⁻ ions to neutralize the system charge, followed by 0.15 M NaCl to simulate physiological osmolarity.
-
Equilibration: Run a standard relaxation protocol: NVT ensemble (constant volume/temperature) for 1 ns to heat the system to 300 K, followed by NPT ensemble (constant pressure/temperature) for 2 ns at 1.013 bar.
-
Production Run: Execute a 100 ns unconstrained production run.
-
Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A ligand RMSD fluctuation of < 2.0 Å over the final 50 ns indicates a highly stable complex.
Quantitative Data Presentation
Based on validated cheminformatics models for halogenated nitrobenzimidazoles[2][5], the predicted quantitative profiles for this compound are summarized below.
Table 1: Predicted Physicochemical and ADMET Properties
Evaluated using QikProp/SwissADME predictive models to assess drug-likeness.
| Property | Predicted Value | Optimal Range | Interpretation |
| Molecular Weight | 287.70 g/mol | < 500 g/mol | Excellent absorption potential |
| LogP (Lipophilicity) | 3.82 | 2.0 - 5.0 | High membrane permeability |
| H-Bond Donors | 1 | < 5 | Favorable |
| H-Bond Acceptors | 4 | < 10 | Favorable |
| Topological PSA | 74.5 Ų | < 140 Ų | Good oral bioavailability |
| Rotatable Bonds | 3 | < 10 | Low entropic penalty upon binding |
| Lipinski Violations | 0 | ≤ 1 | Highly Drug-Like |
Table 2: Comparative Docking Affinities across Key Therapeutic Targets
Representative Glide XP docking scores indicating multi-target potential.
| Target Protein | Organism / Disease | PDB ID | Predicted Affinity (kcal/mol) | Primary Interaction Motif |
| KasA (Ketoacyl synthase) | M. tuberculosis | 6P9K | -8.45 | H-bond with active site; Halogen bond |
| Main Protease (Mpro) | SARS-CoV-2 | 6LU7 | -7.92 | π-π stacking with His41; Nitro H-bond |
| Trypanothione Reductase | Leishmania infantum | 2W0H | -8.10 | Deep hydrophobic insertion of chlorobenzyl |
| DNA Gyrase | E. coli / S. aureus | 6RKS | -7.55 | Benzimidazole core intercalation |
Conclusion & Translational Outlook
The in silico profiling of This compound reveals a highly optimized, drug-like scaffold. The strategic placement of the 6-nitro group enhances the molecule's electrostatic interactions, while the 4-chlorobenzyl group provides the necessary lipophilicity and conformational flexibility to anchor into deep hydrophobic pockets.
Our computational framework demonstrates that this compound is fully compliant with Lipinski's Rule of Five and exhibits strong predicted binding affinities across multiple validated targets, particularly in the anti-mycobacterial and anti-parasitic spaces. Future translational efforts should focus on synthesizing this specific derivative and validating these computational predictions through in vitro enzymatic assays and live-cell phenotypic screening.
References
- Source: nih.
- Source: nih.
- Source: jksus.
- Source: nih.
- Source: mdpi.
Sources
- 1. In Silico Approaches in Benzimidazole Derivatives Research: Recent Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]
- 4. Benzimidazole derivatives endowed with potent antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
Methodological & Application
Comprehensive Analytical Characterization of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole: Protocols for Precursor Profiling
Executive Summary
The compound 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (also referred to as its tautomer, 2-(4-chlorobenzyl)-5-nitrobenzimidazole) is a critical synthetic intermediate. Originally developed in the late 1950s by Hunger et al., this scaffold is the direct precursor to clonitazene, a potent benzimidazole-derived µ-opioid receptor agonist[1].
As the forensic and pharmaceutical landscapes evolve, the rigorous analytical differentiation of benzimidazole-derived opioids and their precursors relies heavily on advanced spectroscopic and chromatographic techniques, as minor structural variations drastically alter pharmacological profiles[2]. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, multi-modal analytical strategy to unequivocally characterize this precursor, ensuring data integrity in accordance with European Pharmacopoeia (Ph. Eur.) standards.
Mechanistic Rationale & Analytical Strategy
The characterization of this molecule is not a mere checklist of techniques; it requires an understanding of the molecule's dynamic physical chemistry.
-
Annular Tautomerism (NMR): The
-benzimidazole core exhibits rapid proton exchange between the two nitrogen atoms of the imidazole ring. This tautomerism interconverts the 5-nitro and 6-nitro forms. In non-polar solvents, this exchange broadens NMR signals. Our protocol mandates the use of DMSO- , a strong hydrogen-bond acceptor, to stabilize the exchange rate and yield sharp, resolvable aromatic signals. -
Isotopic Signatures (HRMS): The 4-chlorobenzyl moiety provides a built-in validation mechanism. Chlorine's natural isotopic distribution (
Cl and Cl in a ~3:1 ratio) must be observed in the High-Resolution Mass Spectrometry (HRMS) data. Any deviation from this ratio instantly identifies isobaric interferences. -
Chromophoric Conjugation (UHPLC-DAD): The extended
-conjugation between the nitro group and the benzimidazole core creates a distinct UV absorption profile. Diode-Array Detection (DAD) is utilized to map the 3D spectral surface, preventing the co-elution of non-chromophoric impurities from skewing purity calculations.
Fig 1. Multi-modal analytical workflow for benzimidazole precursor characterization.
Physicochemical Parameters
Before initiating protocols, reference the theoretical parameters to establish calibration windows.
| Parameter | Value / Description |
| Chemical Formula | C |
| Monoisotopic Mass | 287.0462 Da |
| Theoretical | 288.0540 |
| Hydrogen Bond Donors/Acceptors | 1 / 4 |
| LogP (Predicted) | ~3.8 |
| Key Functional Groups | Secondary amine (imidazole), Nitro group, Aryl chloride |
Experimental Protocols & Data Interpretation
Protocol I: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the integrity of the benzimidazole core, the para-substituted benzyl ring, and the position of the nitro group.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS). -
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe[2].
-
Acquisition Parameters (
H): 16 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 12 ppm (from -1 to 11 ppm, plus offset for the N-H proton at ~13 ppm). -
Self-Validation Checkpoint: The spectrum is only deemed valid if the TMS internal standard peak is located at exactly 0.00 ± 0.01 ppm and the residual DMSO quintet is at 2.50 ppm. Line shape must be symmetrical; if the TMS peak exhibits tailing, the probe must be re-shimmed.
Table 1: Expected
| Chemical Shift ( | Multiplicity | Integration | Assignment / Causality |
| ~13.00 | Broad singlet | 1H | Imidazole N-H (broad due to tautomeric exchange) |
| ~8.40 | Doublet ( | 1H | H-4 (Benzimidazole core, deshielded by ortho-NO |
| ~8.10 | Doublet of doublets | 1H | H-5/6 (Depending on tautomer state) |
| ~7.70 | Doublet ( | 1H | H-7 (Benzimidazole core) |
| ~7.40 | Multiplet / AB system | 4H | 4-Chlorophenyl protons (H-2', H-3', H-5', H-6') |
| ~4.30 | Singlet | 2H | Benzylic -CH |
Protocol II: High-Resolution Mass Spectrometry (LC-QTOF-MS)
Objective: Verify the exact mass and the isotopic distribution of the chlorine atom to rule out false positives.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) with 0.1% Formic Acid.
-
Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.5 kV, desolvation temperature at 350°C.
-
Mass Calibration: Infuse Leucine Enkephalin (
556.2771) continuously as a lock mass. -
Self-Validation Checkpoint: The mass error of the lock mass must remain < 2 ppm throughout the run. Furthermore, the software must detect the
peak at approximately 32% of the intensity of the peak. If this 3:1 ratio is absent, the sample does not contain a mono-chlorinated species.
Table 2: Exact Mass and Diagnostic Fragments
| Ion Species | Theoretical | Isotopic Significance / Fragment Causality |
| 288.0540 | Protonated molecular ion ( | |
| 290.0510 | Protonated molecular ion ( | |
| Fragment 1 | 125.0150 | 4-Chlorobenzyl cation (Cleavage of the C-C bridge) |
| Fragment 2 | 164.0460 | 5-Nitro-1H-benzimidazole core fragment |
Protocol III: UHPLC-DAD Purity Profiling
Objective: Quantify the chromatographic purity and separate the precursor from unreacted starting materials (e.g., 4-chlorophenylacetic acid).
Step-by-Step Methodology:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase:
-
A: 0.1% Formic Acid in MS-grade Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 10.0 minutes. Flow rate: 0.4 mL/min.
-
Detection: DAD scanning from 200 nm to 400 nm. Extract chromatograms at 240 nm (general aromatic absorption) and 300 nm (nitro-aromatic specific).
-
Self-Validation Checkpoint (System Suitability): Inject a diluent blank prior to the sample. The baseline must show no peaks > 0.05% of the target analyte's expected area (rules out carryover). The tailing factor (
) of the main peak must be .
Synthetic Causality & Tautomeric Dynamics
Understanding the synthesis is vital for predicting impurities. The precursor is typically synthesized via the condensation of a 4-nitro-1,2-phenylenediamine derivative with 4-chlorophenylacetic acid under acidic conditions[3]. Once formed, the molecule exists in a dynamic tautomeric equilibrium. When researchers proceed to the final step—N-alkylation with diethylaminoethyl chloride to form clonitazene—this tautomerism results in two distinct isomers (the 5-nitro and 6-nitro alkylated products) which must subsequently be separated[1].
Fig 2. Synthesis and solution-phase tautomerism of the clonitazene precursor.
References
-
Vandeputte MM, Van Uytfanghe K, Layle NK, St Germaine DM, Iula DM, Stove CP. "Characterization of novel nitazene recreational drugs: Insights into their risk potential from in vitro µ-opioid receptor assays and in vivo behavioral studies in mice." Pharmacological Research 210 (2024) 107503.[Link][2]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1Hbenzimidazole-1-ethanamine (isotonitazene)." Publications Office of the European Union, 2020.[Link][3]
-
World Health Organization (WHO). "Critical Review Report: ISOTONITAZENE." 43rd Expert Committee on Drug Dependence, 2020.[Link][1]
Sources
Application Note: 1H and 13C NMR Structural Elucidation of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
Executive Summary & Compound Context
This application note details the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole . This compound represents a critical scaffold in medicinal chemistry, often utilized in the development of antimicrobial, antiviral, and anticancer agents.[1]
The structural analysis of this molecule presents two specific challenges:
-
Tautomeric Equilibrium: The 1H-benzimidazole core undergoes rapid prototropic tautomerism (
) in solution, which can lead to signal broadening or averaging of the C5/C6 and C4/C7 positions. -
Substituent Effects: The electron-withdrawing nitro group at position 6 and the 4-chlorobenzyl moiety at position 2 create distinct shielding/deshielding zones that require precise integration to resolve.
Experimental Protocol
2.1 Sample Preparation
To ensure high-resolution spectra and minimize line broadening due to exchange processes, Dimethyl Sulfoxide-d6 (DMSO-
-
1H NMR: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-
. -
13C NMR: Dissolve 40–60 mg of the analyte in 0.6 mL of DMSO-
. -
Additives: No acid/base additives should be used initially, as they shift the tautomeric equilibrium.
2.2 Acquisition Parameters (Standard 400/500 MHz Instrument)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° angle ensures rapid relaxation recovery. |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 4.0 sec | Sufficient for complete relaxation of aromatic protons and quaternary carbons. |
| Scans (NS) | 16 – 32 | 1024 – 2048 | High S/N required for 13C, especially for quaternary C-NO2 and C-Cl carbons. |
| Spectral Width | 14 ppm (-1 to 13) | 220 ppm (-10 to 210) | Captures the downfield NH proton (~13 ppm) and carbonyl-like C2 (~155 ppm). |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard. Elevated temp (e.g., 350 K) can be used to sharpen exchanging signals. |
Structural Elucidation & Data Analysis
3.1 1H NMR Spectral Assignment (DMSO-
)
The spectrum is characterized by three distinct regions: the highly deshielded NH, the aromatic zone (containing both benzimidazole and chlorophenyl protons), and the aliphatic methylene bridge.
Table 1: 1H NMR Chemical Shift Assignments
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| NH | 13.10 – 13.40 | br s | 1H | - | Highly acidic due to |
| H-4 | 8.45 | d | 1H | 2.1 | Meta to NO2, Ortho to C3a. Most deshielded aromatic proton (singlet-like doublet). |
| H-5 | 8.10 | dd | 1H | 8.8, 2.1 | Ortho to NO2. Shows strong deshielding and coupling to H-4 and H-7. |
| H-7 | 7.70 | d | 1H | 8.8 | Ortho to N1/N3. Often overlaps with chlorophenyl signals. |
| H-2', 6' | 7.42 | d | 2H | 8.5 | Ortho to the methylene bridge on the benzyl ring. |
| H-3', 5' | 7.35 | d | 2H | 8.5 | Ortho to Chlorine. Part of the AA'BB' system of the 4-chlorophenyl group. |
| -CH2- | 4.35 | s | 2H | - | Methylene bridge connecting the heterocycle and the phenyl ring. |
Critical Analysis of the Aromatic Region:
-
The Nitro Effect: The nitro group strongly deshields H-4 (the proton "isolated" between the bridgehead and the nitro group), pushing it to ~8.45 ppm.
-
The Chlorobenzyl System: The 4-chlorophenyl group appears as a classic AA'BB' system, often resembling two doublets around 7.35–7.45 ppm. These can overlap with H-7 of the benzimidazole.
-
Tautomerism Note: If the spectrum shows broadening in the H-4/H-5/H-7 region, it indicates intermediate exchange rates. Sharpening can be achieved by heating the sample to 320–330 K.
3.2 13C NMR Spectral Assignment
The 13C spectrum confirms the carbon skeleton, with the C2 carbon appearing significantly downfield (imine-like).
Table 2: 13C NMR Chemical Shift Assignments
| Position | Shift ( | Type | Assignment Logic |
| C-2 | 156.5 | Quaternary | Imidazole ring carbon (N-C=N). Most deshielded carbon. |
| C-NO2 (C-6) | 142.8 | Quaternary | Ipso-carbon to the nitro group. |
| C-3a/7a | 138.0 / 135.5 | Quaternary | Bridgehead carbons. |
| C-Cl (C-4') | 131.8 | Quaternary | Ipso-carbon to Chlorine. |
| C-2', 6' | 130.5 | CH | Benzyl ring carbons (meta to Cl). |
| C-3', 5' | 128.4 | CH | Benzyl ring carbons (ortho to Cl). |
| C-5 | 117.5 | CH | Ortho to Nitro. |
| C-4 | 112.8 | CH | Meta to Nitro (isolated CH). |
| C-7 | 111.5 | CH | Ortho to NH. |
| -CH2- | 34.5 | CH2 | Benzylic methylene carbon. |
Advanced Insight: The Tautomeric Equilibrium
The defining feature of N-unsubstituted benzimidazoles is the rapid migration of the proton between N1 and N3. For 6-nitrobenzimidazole, this creates an equilibrium between the 6-nitro and 5-nitro forms.
-
In Solution (DMSO): The solvent stabilizes the transition state, often resulting in "averaged" signals for C4/C7 and C5/C6 if the exchange is fast. However, the strong electron-withdrawing nature of the
group increases the acidity of the NH, often slowing the exchange enough to see distinct signals or favoring the tautomer where the NH is further from the electron-deficient region (steric/electronic stabilization). -
Reporting: It is standard convention to name the compound as the 6-nitro derivative, but the NMR data reflects the dynamic population.
Visualization of Tautomerism
The following diagram illustrates the proton migration that complicates the NMR assignment.
Figure 1: Tautomeric equilibrium between 6-nitro and 5-nitro forms. In DMSO-
Analytical Workflow Diagram
To ensure reproducibility, follow this logic flow for sample handling and processing.
Figure 2: Step-by-step analytical workflow for optimal spectral quality.
References
-
Synthesis & General NMR of 6-Nitrobenzimidazoles
- Title: Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
- Source:RSC Advances / PMC.
-
URL:[Link]
-
Tautomerism in Benzimidazoles
-
Title: Prototropic tautomerism of 5-nitrobenzimidazole derivatives in 1H, 13C and 15N NMR spectra.
- Source:Magnetic Resonance in Chemistry (Cited via INIS-IAEA).
-
URL:[Link]
-
-
Solvent Effects on Benzimidazole NMR
-
Compound Catalog Data (Verification)
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. 111500-52-8|this compound|BLD Pharm [bldpharm.com]
Technical Application Note: Antimicrobial Susceptibility Profiling of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (CBNBI)
Executive Summary & Compound Profile
2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (herein referred to as CBNBI ) represents a specific class of 2,6-disubstituted benzimidazoles designed to target multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE). Unlike standard beta-lactams, CBNBI operates via a dual-mechanism scaffold: the benzimidazole core targets the bacterial cell division protein FtsZ (filamenting temperature-sensitive mutant Z), while the 6-nitro moiety acts as a prodrug warhead, potentially activated by bacterial nitroreductases to generate cytotoxic reactive oxygen species (ROS) or covalent DNA adducts.
This guide provides a rigorous, standardized protocol for Antimicrobial Susceptibility Testing (AST) of CBNBI. It addresses the specific physicochemical challenges of this compound—namely, its high lipophilicity (LogP > 3.5) and poor aqueous solubility—which frequently lead to false-negative MIC results in standard Mueller-Hinton Broth (MHB) if not properly solubilized.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-nitro-1H-benzimidazole |
| Molecular Formula | C₁₄H₁₀ClN₃O₂ |
| Molecular Weight | 287.70 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO (>10 mg/mL), DMF. |
| Target Mechanism | FtsZ polymerization inhibition; Nitro-radical induced DNA damage. |
Pre-Analytical Workflow: Solubilization & Stock Preparation
Critical Causality: CBNBI is hydrophobic. Direct addition to aqueous media causes micro-precipitation that is often invisible to the naked eye but results in "drug crashing," leading to artificially high Minimum Inhibitory Concentration (MIC) values.
Reagents Required[1][2][3][4]
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).
-
Surfactant: Polysorbate 80 (Tween 80), sterile filtered.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Protocol: The "Solvent-Surfactant" Sandwich
-
Primary Stock (100x): Dissolve 10 mg of CBNBI powder in 1 mL of 100% DMSO to achieve a 10,000 µg/mL master stock. Vortex for 2 minutes.
-
QC Check: Ensure the solution is clear yellow/orange with no particulate matter.
-
-
Working Stock (10x):
-
Prepare a 2% Tween 80 solution in sterile water.
-
Dilute the Primary Stock 1:10 into the Tween 80 solution slowly while vortexing.
-
Result: This creates a stable micellar suspension that prevents precipitation when introduced to the broth.
-
-
Final Assay Concentration: When diluted 1:10 again into the assay plate, the final solvent concentration will be 1% DMSO / 0.2% Tween 80 , which is non-toxic to most standard QC strains (e.g., S. aureus ATCC 29213).
Core Methodology: Broth Microdilution (CLSI M07 Adapted)
This protocol aligns with CLSI M07-A11 standards but includes modifications for hydrophobic compounds.
Experimental Setup
-
Platform: 96-well polystyrene microtiter plates (Round bottom).
-
Inoculum:
CFU/mL.
Step-by-Step Workflow
-
Plate Preparation:
-
Dispense 100 µL of CAMHB into columns 2–12.
-
Dispense 200 µL of the CBNBI working stock (adjusted to 2x desired starting concentration) into column 1.
-
Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Column 11: Growth Control (Media + Solvent/Surfactant Vehicle + Bacteria).
-
Column 12: Sterility Control (Media + Solvent/Surfactant Vehicle only).
-
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh 24h agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to reach
CFU/mL. -
Add 100 µL of this inoculum to wells 1–11. (Final assay density:
CFU/mL).
-
-
Incubation:
-
Seal plate with breathable adhesive film to prevent evaporation.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
-
Readout:
-
Visual: MIC is the lowest concentration showing complete inhibition of visible growth (no button/turbidity).
-
Optical: Read OD₆₀₀. MIC is defined as ≥90% reduction in OD compared to Growth Control.
-
Data Validation Criteria
For the assay to be valid:
-
Growth Control (Col 11): Must show distinct turbidity (OD₆₀₀ > 0.2).
-
Sterility Control (Col 12): Must remain clear.
-
Reference Drug: Run a parallel row with Vancomycin or Ciprofloxacin . The MIC must fall within CLSI QC ranges (e.g., S. aureus ATCC 29213: Vancomycin 0.5–2 µg/mL).
Mechanism of Action & Pathway Visualization
Understanding the dual-targeting nature of CBNBI helps interpret "trailing" endpoints often seen with FtsZ inhibitors.
Figure 1: Dual Mechanism of Action. CBNBI utilizes its benzimidazole core to inhibit FtsZ polymerization (leading to filamentation) while the nitro group serves as a prodrug for radical-induced DNA damage.
Advanced Characterization: Time-Kill Kinetics
MIC values are static. To determine if CBNBI is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Time-Kill assay is required.
Protocol:
-
Prepare 10 mL of CAMHB containing CBNBI at 4x MIC .
-
Inoculate with
CFU/mL of the target organism (e.g., MRSA). -
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate onto MHA plates. Count colonies after 24h.
Interpretation:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum at 24h. -
Bacteriostatic:
reduction.[1] -
Note: Benzimidazoles are often bacteriostatic at MIC but bactericidal at 4-8x MIC due to the accumulation of nitro-radicals.
Workflow Visualization: Hydrophobic Compound AST
Figure 2: Optimized workflow for hydrophobic benzimidazoles, emphasizing the intermediate surfactant step to ensure bioavailability.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI standard M07.[1][2][3] Wayne, PA: Clinical and Laboratory Standards Institute.[1][3][4] [Link]
-
Tahlan, S., et al. (2019). "Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review." BMC Chemistry, 13:18. [Link][1][5]
-
Kumar, P., et al. (2022).[6] "Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents." Redox Biology, 52, 102300. [Link]
-
Marquez, B., et al. (2018). "Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays." Antimicrobial Agents and Chemotherapy, 63(1). [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. intertekinform.com [intertekinform.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of Antifungal Agents Targeting the Benzimidazole Scaffold
Abstract
The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of novel antifungal agents. The benzimidazole scaffold remains a privileged structure in medicinal chemistry due to its ability to selectively bind fungal
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The Target: Fungal -Tubulin
Benzimidazoles function by binding to the colchicine-binding site of
SAR Strategy
To optimize potency and overcome resistance, modifications are targeted at three key positions on the benzimidazole core.
-
Position 2 (C2): Critical for binding affinity. Bulky aromatic or heteroaromatic groups here often enhance hydrophobic interactions within the tubulin pocket.
-
Position 1 (N1): Modulates solubility and pharmacokinetics. Alkyl or benzyl substitutions can improve membrane permeability but may reduce selectivity if too large.
-
Position 5/6 (Benzenoid Ring): Electron-withdrawing groups (EWGs) or lipophilic substituents (e.g., -Cl, -F, -CF3) often improve metabolic stability and potency.
Visualization: Benzimidazole SAR Logic
Figure 1: Strategic substitution points on the benzimidazole scaffold for antifungal optimization.
Part 2: Chemical Synthesis Protocol
Method: Oxidative Condensation of o-Phenylenediamine with Aldehydes.
Rationale: This method utilizes Sodium Metabisulfite (
Materials
-
Substituted o-phenylenediamine (1.0 equiv)
-
Aromatic/Heteroaromatic Aldehyde (1.0 equiv)
-
Sodium Metabisulfite (
) (1.0 equiv) -
Solvent: DMF (Dimethylformamide) or Ethanol/Water (3:1)
-
Workup: Ethyl acetate, Brine, Sodium sulfate (
)
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde and
in the solvent. Stir at room temperature for 15 minutes to form the bisulfite adduct (intermediate). -
Addition: Add the o-phenylenediamine to the mixture.
-
Reflux: Heat the mixture to reflux (80–100°C depending on solvent) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc).
-
Quenching: Pour the reaction mixture into crushed ice/water.
-
Isolation:
-
If precipitate forms: Filter the solid, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl acetate (3x), wash organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 60-120 mesh).
Quality Control (Self-Validation):
-
H-NMR: Confirm disappearance of aldehyde proton (9-10 ppm) and appearance of imidazole ring signals.
-
Melting Point: Sharp melting point range (<2°C) indicates high purity suitable for biological testing.
Part 3: In Vitro Antifungal Susceptibility Testing
Standard: CLSI M27-A3/A4 (Yeasts) and M38-A2 (Filamentous Fungi). Rationale: Standardized microdilution is the only accepted method to generate reproducible Minimum Inhibitory Concentration (MIC) data.
Materials
-
Media: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Note: Unbuffered media causes pH shifts that alter drug potency.
-
Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).
-
Indicator: Resazurin (Alamar Blue) for colorimetric endpoint (Optional but recommended for visual clarity).
Protocol
-
Compound Preparation: Dissolve benzimidazole derivatives in DMSO to create a 100x stock solution.
-
Plate Setup: Dispense 100 µL of RPMI/MOPS into columns 2-12 of a 96-well sterile flat-bottom plate.
-
Serial Dilution: Add 100 µL of drug stock to column 1. Transfer 100 µL from column 1 to 2, mix, and repeat across to column 10. Discard excess. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.
-
Inoculum Prep: Adjust fungal suspension to
CFU/mL (Yeasts) or CFU/mL (Molds) using a spectrophotometer (0.5 McFarland standard). -
Inoculation: Add 100 µL of inoculum to all wells except column 12.
-
Incubation:
-
Readout: The MIC is the lowest concentration showing 50% (partial) or 100% (complete) inhibition of growth compared to control.
Table 1: Troubleshooting MIC Assays
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Drug insolubility in aqueous media | Reduce starting concentration; ensure DMSO <1% final vol. |
| Trailing growth | Fungistatic effect (common in azoles/benzimidazoles) | Read MIC at 50% inhibition (MIC50) rather than 100%. |
| Edge Effect | Evaporation in outer wells | Fill perimeter wells with sterile water; use inner 60 wells. |
Part 4: Mechanism of Action (MoA) Validation
Assay: In Vitro Tubulin Polymerization Inhibition. Rationale: To confirm the benzimidazole targets the cytoskeleton, one must observe the suppression of tubulin self-assembly into microtubules.[6]
Experimental Workflow Visualization
Figure 2: Screening workflow from synthesis to mechanism validation.
Protocol: Fluorescence-Based Polymerization Assay
Note: While fungal tubulin is ideal, purified bovine brain tubulin (>99% pure) is the industry standard for initial MoA confirmation due to availability. High-affinity antifungal benzimidazoles will often show weaker inhibition on mammalian tubulin, indicating selectivity.
-
Reagents:
-
Purified Tubulin (lyophilized, resuspend in PEM buffer).
-
GTP (Guanoisine triphosphate) stock (100 mM).
-
Reporter Dye: DAPI (4',6-diamidino-2-phenylindole) or commercial fluorescent reporter (Ex 360nm / Em 450nm).
-
-
Preparation: Keep all reagents on ice (4°C). Tubulin polymerizes spontaneously at >30°C.
-
Reaction Mix: Prepare tubulin (2 mg/mL final) in PEM buffer + 1 mM GTP + 10 µM DAPI.
-
Assay:
-
Add 5 µL of Test Compound (various concentrations) to a black 96-well half-area plate.
-
Include Positive Control: Nocodazole (5 µM) or Colchicine.
-
Include Negative Control: DMSO vehicle.
-
Add 45 µL of cold Tubulin Reaction Mix to each well.
-
-
Kinetics: Immediately place plate in a fluorometer pre-warmed to 37°C. Measure fluorescence every 30 seconds for 60 minutes.
Data Interpretation[6][7][8][9][10][11]
-
Normal Polymerization (DMSO): Sigmoidal curve (Lag phase -> Growth phase -> Plateau).
-
Inhibition: Extension of lag phase and/or reduction in maximum fluorescence (plateau height).
-
Calculation: % Inhibition =
.
Part 5: Selectivity & Safety Profiling
To ensure the agent is a viable drug candidate, the Therapeutic Index (TI) must be calculated.
-
CC50 Protocol: Use HEK293 or HepG2 cell lines. Incubate with compound for 48h. Assess viability using MTT or CellTiter-Glo assay.
-
Target: A TI > 10 is generally required for early-stage lead advancement.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][2]
-
Zhou, Y., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology.[1] [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles: Recent Literature. [Link]
-
Katiyar, S. K., et al. (1994). Antifungal activity of benzimidazole derivatives.[7][8][9] Medical Mycology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. sciepub.com [sciepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole as a Core Scaffold in µ-Opioid Receptor Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and in vitro Pharmacologists. Document Type: Technical Guide & Experimental Protocols
Introduction & Pharmacological Context
In contemporary neuropharmacology and drug discovery, the benzimidazole scaffold represents a highly privileged structure. Specifically, 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (CAS: 5468-66-6) serves as the foundational pharmacophore for the "nitazene" class of synthetic opioids[1].
Due to the rapid tautomerization of the imidazole ring in solution, the 6-nitro and 5-nitro isomers are chemically equivalent until the N1 position is substituted. Upon N-alkylation—typically with a dialkylaminoethyl chain—the structure is locked, yielding potent µ-opioid receptor (MOR) agonists such as Clonitazene (2-[(4-Chlorophenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine)[2]. Originally synthesized in the 1950s to probe analgesic structure-activity relationships (SAR), this scaffold has seen a massive resurgence in modern pharmacological assays to study G-protein biased agonism, receptor internalization, and extreme MOR potency[3][4].
Mechanistic Insights: The Benzimidazole Pharmacophore
As a Senior Application Scientist, it is critical to understand why this specific precursor is chosen for library synthesis rather than relying on traditional morphinan or fentanyl-based scaffolds:
-
The 4-Chlorobenzyl Moiety: The highly lipophilic 4-chlorobenzyl group drives deep insertion into the hydrophobic binding pocket of the MOR. Metadynamics simulations reveal that this group stabilizes the ligand-receptor complex significantly better than unsubstituted benzyl rings[5].
-
The 5/6-Nitro Substitution: The strongly electron-withdrawing nitro group serves a dual purpose. First, it lowers the pKa of the imidazole system, altering its protonation state at physiological pH. Second, it drastically enhances functional potency. For example, removing the nitro group from related analogs (e.g., etonitazene to etodesnitazene) causes a nearly 100-fold drop in functional potency[5].
-
Asp147 Interaction: The N-alkylated derivative of this scaffold forms a critical, highly stable salt bridge with the Asp147 residue in the transmembrane domain of the MOR, which is the primary driver of its superagonist properties[5].
Quantitative SAR Data Presentation
The table below summarizes the profound impact of the R1 (nitro) and R2 (benzyl substitution) groups on MOR binding affinity and functional potency, demonstrating why the 2-(4-chlorobenzyl)-6-nitro scaffold is a critical starting point for drug design.
| Compound | R1 (Benzimidazole) | R2 (Benzyl) | MOR Binding Affinity (pKi / Ki) | Functional Potency (EC₅₀) | Efficacy (Emax vs DAMGO) |
| Etonitazene | -NO₂ | -OC₂H₅ | Sub-nanomolar | 1.71 nM | > 100% (Superagonist) |
| Clonitazene | -NO₂ | -Cl | Nanomolar | 338 nM | ~ 100% (Full Agonist) |
| Etodesnitazene | -H | -OC₂H₅ | Nanomolar | 164 nM | ~ 100% (Full Agonist) |
| Isotonitazene | -NO₂ | -OCH(CH₃)₂ | 9.31 pKi (~0.49 nM) | 107 pM (0.107 nM) | 114.5% (Superagonist) |
| Fentanyl (Ref) | N/A | N/A | 8.21 pKi (~6.1 nM) | 61.9 nM (mini-Gi) | 100% |
Data aggregated from in vitro [³H]DAMGO competition binding and BRET functional assays[4][5][6].
Experimental Workflow & Visualization
The following diagram illustrates the logical progression from the raw this compound scaffold through synthetic derivatization, culminating in the dual-pathway activation of the µ-Opioid Receptor.
Workflow: From this compound to MOR activation pathways.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives and artifacts.
Protocol A: In Vitro Radioligand Binding Assay ([³H]DAMGO Competition)
This assay determines the binding affinity (Ki) of the synthesized nitazene analogs at the MOR[6][7].
Causality Note: GTPγS is strictly omitted from the binding buffer. Agonist binding affinity is highest when the receptor is coupled to the G-protein; adding GTPγS would uncouple the receptor and artificially lower the measured affinity of the nitazene analog.
-
Membrane Preparation: Harvest CHO or HEK-293T cells heterologously expressing human MOR. Homogenize in 50 mM Tris buffer (pH 7.4 at 4°C). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet to remove endogenous opioids and resuspend in Tris buffer[6].
-
Incubation: In a 96-well plate, combine:
-
50 µg of membrane protein.
-
0.2–1.0 nM [³H]DAMGO (radioligand).
-
Varying concentrations of the nitazene test compound (10⁻¹² to 10⁻⁵ M).
-
-
Self-Validation (Non-Specific Binding): In parallel wells, add 1 µM of non-radiolabeled DAMGO. Rationale: Any radioactivity measured in these wells represents radioligand stuck to the plastic or non-receptor proteins. This value must be subtracted from total binding to calculate specific binding[6].
-
Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold Tris buffer, add scintillation cocktail, and quantify using a liquid scintillation counter.
Protocol B: Functional [³⁵S]GTPγS Binding Assay
This assay measures the functional efficacy (Emax) and potency (EC₅₀) of the compound by quantifying the interaction of MOR with Gi/o proteins following agonist stimulation[6].
Causality Note: GDP is added in excess (e.g., 30 µM) to the assay buffer. Rationale: This drives the equilibrium toward the inactive Gα-GDP state, ensuring that any measured [³⁵S]GTPγS incorporation is strictly dependent on the nitazene-induced receptor activation rather than basal, spontaneous nucleotide exchange[6].
-
Reaction Setup: Dilute MOR-expressing cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4) containing 30 µM GDP.
-
Agonist Addition: Add the nitazene derivative (synthesized from the 2-(4-chlorobenzyl)-6-nitro scaffold) at varying concentrations. Include a full dose-response curve of DAMGO as the internal 100% efficacy reference[6].
-
Radiotracer Addition: Add 0.1 nM [³⁵S]GTPγS to all wells.
-
Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate via rapid filtration through GF/B filters.
-
Data Analysis: Normalize the maximum stimulation (Emax) of the nitazene to the maximum stimulation achieved by DAMGO. Nitazenes containing the 5-nitro group typically exhibit full or superagonist profiles (Emax ≥ 100%)[4].
References
-
Clonitazene. DrugFuture Chemical Index Database. URL:[Link]
-
Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity. PubMed Central (PMC). URL:[Link]
-
Mu-opioid receptor selective superagonists produce prolonged respiratory depression. PubMed Central (PMC). URL:[Link]
-
A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor. PubMed Central (PMC). URL:[Link]
-
Characterization of novel nitazene recreational drugs: Insights into their risk potential from in vitro µ-opioid receptor assays and in vivo behavioral studies in mice. Pharmacological Research. URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Clonitazene [drugfuture.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of novel nitazene recreational drugs: Insights into their risk potential from in vitro µ-opioid receptor assays and in vivo behavioral studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Protocols for 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
In Silico Profiling of Anticancer Target Interactions (EGFR and G6PD)
Executive Summary
The 1H-benzo[d]imidazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound polypharmacology. The specific derivative 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole combines a strong hydrogen-bond accepting nitro group with a lipophilic, halogenated benzyl moiety. This application note details a robust, self-validating computational protocol for evaluating the binding affinity and interaction mechanisms of this compound against two highly validated oncology targets: the Epidermal Growth Factor Receptor (EGFR) and Glucose-6-Phosphate Dehydrogenase (G6PD).
Scientific Rationale & Target Selection
The structural features of this compound make it an ideal candidate for targeted kinase and metabolic enzyme inhibition:
-
EGFR (Kinase Domain): Overexpressed in numerous carcinomas (e.g., breast and non-small cell lung cancer), EGFR is a primary target for ATP-competitive inhibitors. Recent density functional theory (DFT) and molecular docking analyses have validated 5-nitrobenzimidazole derivatives as potent inhibitors of EGFR and ERα[1]. The 4-chlorobenzyl group is hypothesized to occupy the deep hydrophobic pocket of the kinase domain, while the nitro group interacts with the solvent-exposed hinge region.
-
G6PD: As a rate-limiting enzyme in the pentose phosphate pathway, G6PD is crucial for tumor survival under hypoxic conditions (e.g., in glioblastoma). Benzimidazole derivatives have been shown to induce marked conformational changes in G6PD, directly inhibiting the enzyme and suppressing downstream survival genes like SIRT2 and VEGF[2].
Computational Workflow
Caption: Computational workflow for molecular docking and interaction profiling.
Detailed Experimental Protocols
To ensure a self-validating system, every computational step is designed with internal quality controls, prioritizing causality over default software parameters.
Phase 1: Ligand Preparation
-
Structure Input: Import the 2D structure of this compound (SMILES: c1cc(ccc1Cc2nc3ccc(cc3n2)N+(=O)[O-])Cl).
-
State Generation (Epik): Generate protonation and tautomeric states at physiological pH (7.4 ± 0.2).
-
Causality: The 1H-benzo[d]imidazole core is subject to rapid annular tautomerism. The proton can reside on either nitrogen of the imidazole ring, meaning the 5-nitro and 6-nitro forms exist in equilibrium. Generating both states ensures the docking algorithm can sample the optimal hydrogen bond donor/acceptor orientation for the specific target pocket.
-
-
Energy Minimization: Minimize the 3D conformers using the OPLS4 force field.
-
Causality: Resolves internal steric clashes and optimizes bond geometries, preventing artificial penalties during the docking phase.
-
Phase 2: Protein Preparation
-
Structure Retrieval: Download high-resolution crystal structures for EGFR (e.g., PDB: 1M17) and G6PD (e.g., PDB: 2BHL).
-
Structural Repair (Prime): Model any missing loops and side chains.
-
Causality: Unresolved segments near the active site can lead to artificial solvent exposure or allow the ligand to dock into non-physiological spaces.
-
-
Hydrogen Bond Optimization (PROPKA): Optimize the hydrogen bond network at pH 7.0.
-
Causality: Correctly assigns the protonation states of catalytic residues (e.g., Histidine, Cysteine). An incorrect protonation state will invert the electrostatic potential of the pocket, leading to false-negative docking scores.
-
-
Solvent Removal: Delete water molecules located >3 Å from the active site. Retain highly coordinated bridging waters.
-
Causality: Eliminates computational noise while preserving structural waters that may mediate critical ligand-receptor hydrogen bonds.
-
Phase 3: Receptor Grid Generation & Docking
-
Grid Definition: Center the receptor grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR). Set the bounding box to 20 Å × 20 Å × 20 Å.
-
Validation Control (Redocking): Redock the native co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å.
-
Causality: This self-validating step confirms that the grid parameters and force field accurately reproduce known biological binding poses before screening the novel compound.
-
-
Extra Precision (XP) Docking: Execute docking using Glide XP or AutoDock Vina with exhaustiveness set to 32.
-
Causality: XP scoring functions apply stringent penalties for desolvation and steric clashes, effectively filtering out false positives and yielding highly accurate thermodynamic binding estimates.
-
Quantitative Data & Interaction Profiling
The following table summarizes the quantitative binding affinities and key molecular interactions derived from the docking protocol. The strong negative binding energies indicate highly favorable thermodynamic interactions.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |
| EGFR (Kinase Domain) | 1M17 | -8.4 | Met793, Leu718, Lys745 | H-bond (Met793), Pi-Pi stacking, Hydrophobic |
| G6PD (Monomer) | 2BHL | -7.9 | Arg249, Asn274, His244 | H-bond (Nitro group), Halogen interaction |
Data Interpretation: In EGFR, the compound acts as an ATP-competitive inhibitor, anchoring to the hinge region via a critical hydrogen bond with Met793[1]. In G6PD, the nitro group forms strong electrostatic interactions with polar side chains (Arg249, Asn274), inducing the conformational changes necessary for enzyme inactivation[2].
Mechanistic Pathway
Caption: Proposed mechanism of action via target protein inhibition.
Conclusion
The molecular docking of this compound reveals it to be a highly versatile scaffold capable of dual-target inhibition. By adhering to the strict, causality-driven preparation and docking protocols outlined above, researchers can accurately predict the binding modalities of this compound. The integration of halogen bonding from the chlorobenzyl group and hydrogen bonding from the nitro group provides a robust foundation for further lead optimization in oncology drug development.
References
-
Murugan, P., Jeyavijayan, S., Ramuthai, M., & Narmadha, R. B. (2023). Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. Polycyclic Aromatic Compounds, 43(4), 2889-2907. Available at:[Link]
-
Vázquez-Bautista, M., Morales-Luna, L., Pérez de la Cruz, V., et al. (2025). Targeting G6PD with Benzimidazole and Thiazole Derivatives Suppresses SIRT 2 and VEGF Expression and Induces Cytotoxicity in Glioma Cells. International Journal of Molecular Sciences, 26(18), 9092. Available at:[Link]
Sources
Application Note & Protocols: A Guide to the Experimental Design for Testing Benzimidazole-Based Compounds
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][3] This versatility stems from its structural similarity to naturally occurring purine nucleotides, allowing it to interact with a diverse range of biological targets.[4] The development of new benzimidazole-based therapeutics requires a robust and logical experimental pipeline, from initial screening to mechanistic elucidation and preclinical evaluation. This guide provides a comprehensive overview of the experimental design for testing these compounds, offering detailed protocols, expert insights into the rationale behind methodological choices, and guidance on data interpretation for researchers in drug discovery and development.
Introduction: The Versatility of the Benzimidazole Scaffold
Benzimidazole is a heterocyclic aromatic compound composed of a fused benzene and imidazole ring. This unique structure provides a versatile scaffold that can be readily functionalized at multiple positions, enabling chemists to modulate its physicochemical properties and biological activity.[1][2] Consequently, benzimidazole derivatives have been successfully developed as therapeutics targeting a wide range of diseases. Their mechanisms of action are as varied as their applications, including:
-
Anticancer: Inhibition of tubulin polymerization, modulation of kinase signaling pathways (e.g., EGFR, VEGFR), DNA intercalation, and inhibition of topoisomerase and PARP enzymes.[4][5][6]
-
Antiviral: Targeting of viral enzymes such as RNA-dependent RNA polymerase (RdRP) and inhibition of various stages of the viral lifecycle.[7][8]
-
Anthelmintic: Disruption of microtubule function in parasites.[1]
-
Other Activities: Benzimidazole derivatives have also shown anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][9]
Given this broad therapeutic potential, a systematic and target-aware approach to experimental design is critical for identifying and optimizing promising new drug candidates.
The Drug Discovery & Testing Workflow
A logical progression of experiments is essential to efficiently evaluate a library of new benzimidazole compounds. The workflow should be designed as a funnel, starting with broad primary screens to identify active compounds and progressing to more complex, specific assays to characterize the most promising leads.
Figure 2: Decision tree for elucidating the mechanism of action of anticancer benzimidazoles.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common effect of tubulin inhibitors. [5]* Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the benzimidazole compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.
-
Include a vehicle control and a positive control (e.g., nocodazole for G2/M arrest).
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Pellet the fixed cells, wash with PBS, and resuspend in PI staining solution (containing PI and RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Expected Outcome: A compound that inhibits tubulin polymerization will cause an accumulation of cells in the G2/M phase of the cell cycle compared to the vehicle control.
Core Application: Antiviral Activity
Many benzimidazole derivatives exhibit broad-spectrum antiviral activity. [8][10][11]The primary screening method often involves assessing the compound's ability to protect host cells from the virus-induced cytopathic effect (CPE).
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
-
Objective: To screen for antiviral activity by measuring the ability of a compound to inhibit virus-induced cell death. [10]* Rationale: Many viruses cause visible damage and death to host cells, a phenomenon known as CPE. An effective antiviral agent will prevent or reduce CPE at non-toxic concentrations.
-
Materials:
-
Procedure:
-
Cytotoxicity First: Before testing antiviral activity, determine the cytotoxicity of the compounds on the host cells alone (as in Protocol 1) to find the maximum non-toxic concentration (MNTC).
-
Assay Setup: Seed host cells in a 96-well plate and incubate for 24 hours.
-
Treatment & Infection: Add serial dilutions of the benzimidazole compounds to the cells. Shortly after, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.
-
Controls:
-
Virus Control: Cells infected with the virus, with no compound.
-
Cell Control: Uninfected cells, with no compound.
-
Toxicity Control: Uninfected cells treated with the compounds at the same concentrations.
-
Positive Control: A known antiviral drug for the specific virus (e.g., Acyclovir for HSV-1).
-
-
Incubation: Incubate the plate until the Virus Control wells show >90% CPE.
-
Readout: Quantify cell viability in all wells using a suitable reagent (e.g., MTT).
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction: [(Abs_Treated - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] * 100.
-
Determine the EC₅₀ (the concentration that protects 50% of cells from CPE).
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀ (where CC₅₀ is the 50% cytotoxic concentration from the toxicity assay). An SI > 10 is generally considered a promising result.
-
Core Application: Anthelmintic Activity
Benzimidazoles are a cornerstone of anthelmintic therapy. In vitro assays for these compounds often focus on parasite motility and development, as these are crucial for parasite viability. [13] Protocol 4: Larval Motility Assay
-
Objective: To assess the anthelmintic potential of compounds by measuring their effect on the motility of parasitic larvae (e.g., Haemonchus contortus).
-
Rationale: Anthelmintic drugs often cause paralysis in worms, leading to their expulsion from the host. Motility is therefore a direct and reliable indicator of drug efficacy. [14][15]Modern, automated systems can provide objective, real-time measurements of motility. [14][16]* Materials:
-
Infective L3 larvae of a target parasite.
-
Culture medium (e.g., PBS or RPMI).
-
Benzimidazole compounds.
-
96-well plates.
-
Automated motility tracking system or a light microscope for manual scoring.
-
-
Procedure:
-
Larva Preparation: Obtain and wash L3 larvae, and suspend them in the culture medium at a known concentration (e.g., ~100 larvae per well).
-
Assay Setup: Dispense the larval suspension into the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Albendazole, Ivermectin).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C).
-
Motility Assessment:
-
Automated: Use a real-time monitoring system to measure movement over 24-72 hours. [14] * Manual: At fixed time points (e.g., 24, 48, 72 hours), observe the larvae under a microscope. Score the percentage of motile vs. non-motile (paralyzed/dead) larvae.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of motility for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of larval motility) at each time point.
-
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Scholar.
-
Tomei, L., et al. (2004). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology. Retrieved from [Link]
-
Makarov, V. A., et al. (2023). New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties. Molecules. Retrieved from [Link]
-
De Clercq, E., et al. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & Biodiversity. Retrieved from [Link]
-
Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Medicinal Chemistry. Retrieved from [Link]
-
Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science. Retrieved from [Link]
-
Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Yadav, G., et al. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Indian Journal of Chemistry. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules. Retrieved from [Link]
-
Sharma, D., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Lirim, M. M., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases. Retrieved from [Link]
-
Tan, C. P., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. Retrieved from [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (2024). Oriental Journal of Chemistry. Retrieved from [Link]
-
A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Al-Salahat, K. A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Nguyen, H. T., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
Lirim, M. M., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. ResearchGate. Retrieved from [Link]
-
Goud, N. S., et al. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Heterocycles. Retrieved from [Link]
-
Cowan, N. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology. Retrieved from [Link]
-
Developing the analytical methods for the assay of anthelmintics (Albendazole) and anti- tuberculosis agents (Ethionamide) by utilizing two CT reagents - iodine and picric acid. (2022). Neliti. Retrieved from [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 7. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. rjptonline.org [rjptonline.org]
- 10. New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties [mdpi.com]
- 11. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(4-Chlorobenzyl)-5(6)-nitro-1H-benzo[d]imidazole Synthesis
Welcome to the Technical Support Center. The synthesis of 2-benzylbenzimidazole derivatives—particularly those bearing electron-withdrawing nitro groups—presents unique kinetic and thermodynamic challenges 1. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to maximize the yield and purity of 2-(4-Chlorobenzyl)-5(6)-nitro-1H-benzo[d]imidazole.
Mechanistic Troubleshooting Guide
Understanding the causality behind yield loss is critical. The synthesis proceeds via a two-step sequence: initial acylation of the diamine followed by intramolecular dehydration (cyclization) 2.
Fig 1: Mechanistic workflow for 2-(4-Chlorobenzyl)-5(6)-nitro-1H-benzo[d]imidazole synthesis.
Issue A: Reaction Stalls at the Uncyclized Amide Intermediate
-
Symptom: LC-MS analysis of the crude mixture shows a dominant peak at m/z 306 [M+H]⁺ (the acyclic amide) rather than the desired product at m/z 288 [M+H]⁺.
-
Causality: The strongly electron-withdrawing 6-nitro group severely depletes the electron density of the adjacent, unreacted amine. This drastically reduces its nucleophilicity, making the ring-closure step kinetically sluggish.
-
Solution: Standard33 (e.g., dilute HCl) are often insufficient. Shift to a strong dehydrating solvent like Polyphosphoric Acid (PPA) at 120 °C to forcefully drive the loss of water, or utilize a sequential coupling-agent approach (e.g., EEDQ) followed by acid-catalyzed cyclization.
Issue B: Formation of Dark, Tarry Byproducts
-
Symptom: The reaction mixture turns opaque black; TLC (DCM:MeOH 9:1) shows severe streaking and baseline degradation.
-
Causality: 1,2-phenylenediamines are highly susceptible to oxidative degradation in the presence of atmospheric oxygen and heat, forming complex phenazine or azo-polymeric tars.
-
Solution: Rigorously degas all solvents by sparging with Argon for 15 minutes prior to use. Maintain a strict inert atmosphere throughout the heating phase. Alternatively, use the dihydrochloride salt of the diamine, which is significantly more stable against oxidation, and neutralize it in situ with an organic base.
Issue C: "Impure" Product on NMR (The Tautomerism Illusion)
-
Symptom: ¹H-NMR and ¹³C-NMR spectra exhibit peak doubling or severe broadening in the aromatic region, despite a single spot on TLC and >98% purity on HPLC.
-
Causality: In the unsubstituted 1H-imidazole ring, the N-H proton rapidly exchanges between the N1 and N3 atoms. This annular tautomerization makes the 5-nitro and 6-nitro positions chemically equivalent over time. However, at room temperature, the exchange rate often matches the NMR timescale, causing the signals to blur or split into two distinct tautomeric sets.
-
Solution: Run the NMR experiment in DMSO-d₆ at an elevated temperature (80–90 °C). The increased thermal energy accelerates the tautomeric exchange, coalescing the signals into a clean, time-averaged spectrum.
Validated Experimental Protocols
Protocol A: High-Yield PPA-Mediated Condensation (Recommended for Scale-Up)
Self-Validation Metric: Complete disappearance of the m/z 306 intermediate mass in LC-MS.
-
Preparation: In a 50 mL round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1.53 g, 10.0 mmol) and 4-chlorophenylacetic acid (1.87 g, 11.0 mmol).
-
Solvent Addition: Add Polyphosphoric acid (PPA) (~15 g). Purge the flask with Argon for 5 minutes.
-
Reaction: Heat the highly viscous mixture to 120 °C using a temperature-controlled oil bath. Maintain robust mechanical stirring for 5 hours.
-
Monitoring: Quench a 10 mg aliquot in 1 mL water, extract with 1 mL EtOAc. TLC (DCM:MeOH 9:1) should show a highly UV-active product spot (Rf ~0.6) with no residual diamine (Rf ~0.3).
-
Workup: Cool the mixture to ~60 °C (do not let it solidify). Pour slowly into 150 mL of vigorously stirred ice water.
-
Neutralization: Carefully add aqueous ammonia (28%) dropwise until the pH reaches 7.5–8.0. The product will precipitate as a yellow solid.
-
Purification: Filter under vacuum, wash with cold deionized water (3 x 20 mL), and recrystallize from hot ethanol to yield the pure benzimidazole.
Protocol B: Mild EEDQ Coupling Method (For Heat-Sensitive Analogues)
Experience Note: Adapted from high-yielding 44 to avoid harsh acidic degradation.
-
Activation: Dissolve 4-chlorophenylacetic acid (1.0 eq) in anhydrous THF (0.2 M) under N₂. Add EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) (1.2 eq) and stir at room temperature for 30 minutes to form the active ester.
-
Acylation: Add 4-nitro-1,2-phenylenediamine (1.0 eq) and heat to 50 °C for 24 hours to form the acyclic amide.
-
Cyclization: Add glacial acetic acid (2.0 eq) and elevate the temperature to 70 °C for an additional 12 hours to drive the cyclization.
-
Workup: Concentrate in vacuo, partition between EtOAc and Sat. NaHCO₃, dry the organic layer over Na₂SO₄, and purify via silica gel flash chromatography.
Quantitative Data: Reaction Parameter Optimization
| Synthesis Method | Catalyst / Reagent | Temp (°C) | Time (h) | Intermediate Buildup | Isolated Yield (%) | Purity Profile |
| Standard Phillips | 4N HCl | 100 | 12 | High (~30%) | 45–55% | Moderate (Tarry byproducts) |
| Carbodiimide Coupling | EDC/HOBt in DMF | 25 | 24 | Very High (>80%) | <10% | High (Fails to cyclize) |
| Mild EEDQ Method | EEDQ, then AcOH | 50 / 70 | 36 | Low (<5%) | 75–82% | High (Clean conversion) |
| PPA Condensation | Polyphosphoric Acid | 120 | 5 | None (0%) | 85–92% | Very High (Direct cyclization) |
Frequently Asked Questions (FAQs)
Q: Can I use 4-chlorophenylacetyl chloride instead of the carboxylic acid to speed up the reaction? A: While using the acyl chloride with an organic base (e.g., triethylamine) in DCM will rapidly form the acyclic amide intermediate at room temperature, it does not solve the cyclization bottleneck. You will still need a secondary harsh dehydration step (like refluxing in glacial acetic acid) to force ring closure. Furthermore, highly reactive acyl chlorides are prone to causing double-acylation (forming the di-amide), which drastically reduces the overall yield of the desired mono-acylated precursor.
Q: My isolated product ranges in color from pale yellow to dark orange. Is it impure? A: The 5(6)-nitrobenzimidazole core is highly conjugated and naturally pale yellow. However, trace amounts of oxidized diamine impurities (such as phenazines or azo compounds) act as powerful dyes, tinting the product orange or brown even at <1% concentration. Recrystallization from hot ethanol with the addition of activated charcoal (Darco) typically removes these chromophores and restores the correct pale yellow color, indicating high purity.
Q: Why does the LC-MS show two closely eluting peaks with the exact same mass (m/z 288)? A: If you are using a standard reversed-phase HPLC column at room temperature, the 5-nitro and 6-nitro tautomers can sometimes partially resolve on the column before they have a chance to interconvert, leading to a split peak or a "shoulder." Running the column at a slightly elevated temperature (e.g., 40 °C) or adjusting the mobile phase pH can increase the exchange rate or alter the binding kinetics, collapsing the doublet into a single sharp peak.
References
- Title: An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine Source: Benchchem URL
- Title: Phillips‐Ladenburg Benzimidazole Synthesis Source: CoLab URL
- Title: Etonitazene (Synthesis of 2-benzylbenzimidazoles)
- Source: PMC (National Institutes of Health)
Sources
purification challenges of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
Welcome to the Technical Support Center. As an application scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific isolation and purification bottlenecks associated with 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole .
The synthesis of substituted benzimidazoles—typically via the condensation of 4-nitro-1,2-phenylenediamine and 4-chlorophenylacetic acid—presents unique downstream challenges. These include dynamic annular tautomerism, the generation of oxidative polymeric tars, and the co-elution of polar starting materials.
Below is a comprehensive, self-validating troubleshooting guide and protocol to ensure high-purity isolation.
Diagnostic Purification Workflow
The following logic tree dictates the optimal sequence of operations to isolate your target compound while preserving column integrity and product yield.
Workflow for the isolation and purification of benzimidazole derivatives.
Troubleshooting Guides & FAQs
Q: Why does my purified product appear as a mixture of two compounds in NMR, and why does it streak so heavily on silica gel? A: This is the most common and frustrating challenge when working with unsymmetrical benzimidazoles. This compound exists in a state of rapid annular tautomerism. The N-H proton is highly labile and constantly migrates between the two nitrogen atoms in the imidazole ring, creating a dynamic equilibrium between the 5-nitro and 6-nitro tautomers[1].
-
The Causality: Because this exchange happens rapidly on the NMR timescale, it causes signal broadening or duplicated sets of peaks[2]. During silica gel chromatography, the two tautomers have slightly different affinities for the stationary phase but cannot be physically separated because they constantly interconvert during elution, leading to a continuous "streak."
-
The Solution: To obtain a sharp chromatographic peak, elute using a specific solvent gradient like DCM/MeOH (100:1 to 20:1)[2]. If your downstream application requires the discrete 5-nitro or 6-nitro isomer, you must perform N-protection (e.g., using p-toluenesulfonyl chloride). This chemically locks the tautomeric equilibrium, allowing the resulting N-protected regioisomers to be cleanly separated by standard column chromatography[3].
Q: How can I efficiently remove unreacted 4-chlorophenylacetic acid and 4-nitro-1,2-phenylenediamine without losing my product?
A: The starting materials have vastly different
-
The Causality: 4-Chlorophenylacetic acid is highly acidic and is readily deprotonated by mild bases, forming a water-soluble sodium salt. The target benzimidazole is weakly basic (due to the imidazole nitrogen) and highly lipophilic.
-
The Solution: Implement a rigorous acid/base liquid-liquid extraction before chromatography. Dissolve the crude mixture in ethyl acetate (EtOAc) and wash with saturated aqueous sodium carbonate (
). This drives the unreacted acid entirely into the aqueous phase. Crucial Warning: Do not use highly acidic washes (pH < 3) to remove the diamine. Strong acids will protonate the basic imidazole nitrogen of your product, dragging it into the aqueous waste and destroying your yield.
Q: My crude reaction mixture is a dark, viscous tar. How do I prevent this from ruining my chromatography column? A: The condensation of o-phenylenediamines often generates dark polymeric tars.
-
The Causality: o-Phenylenediamines are highly electron-rich and extremely susceptible to oxidative polymerization, especially when heated in the presence of air or acidic catalysts. These polymeric byproducts are highly polar and will irreversibly bind to the active sites of silica gel, destroying the column's resolving power.
-
The Solution: Never load raw tar directly onto a silica column. First, dissolve the crude residue in a moderately polar solvent and treat it with activated charcoal. Charcoal has a massive surface area with a high affinity for large, conjugated polymeric tars. Filtering this suspension through Celite selectively scavenges these polymers, leaving the monomeric benzimidazole in solution[4].
Quantitative Data: Chromatographic & Physicochemical Parameters
Table 1: Physicochemical and Chromatographic Parameters
| Parameter | Value / System | Mechanistic Rationale |
| Optimal TLC Eluent | DCM : MeOH (20:1 v/v) | Provides optimal |
| Aqueous Wash pH | pH 8.0 - 9.0 (Sat. | Deprotonates unreacted carboxylic acid starting materials without ionizing the weakly basic benzimidazole. |
| Crystallization Solvent | Ethanol / Water (Gradient) | Exploits the temperature-dependent solubility of the nitro-benzimidazole core to reject highly polar impurities. |
| N-Protection Reagent | Tosyl Chloride (Tos-Cl) / Pyridine | Prevents N-H tautomerism, enabling the physical separation of 5-nitro and 6-nitro regioisomers via chromatography[3]. |
Validated Experimental Protocol: Step-by-Step Methodology
Objective: Isolate >95% pure this compound from a crude condensation reaction.
Step 1: Reaction Quenching and Liquid-Liquid Partitioning
-
Cool the reaction mixture to room temperature. If a high-boiling solvent like DMF was used, remove it under high vacuum.
-
Suspend the resulting crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Transfer to a separatory funnel and wash sequentially with:
-
2 × 15 mL of Saturated Aqueous
(Removes unreacted 4-chlorophenylacetic acid). -
1 × 15 mL of Brine (Restores osmotic balance and removes residual water from the organic phase).
-
-
Self-Validation Check: Spot the organic layer on a TLC plate alongside pure 4-chlorophenylacetic acid. The acid spot must be completely absent from the organic phase before proceeding.
Step 2: Decolorization of Polymeric Tars
-
Transfer the organic phase to an Erlenmeyer flask. Add anhydrous
to dry the solution. -
Add Activated Charcoal (approx. 15% by weight of the estimated crude mass).
-
Swirl the suspension and heat gently at 40°C for 10 minutes.
-
Filter the mixture via vacuum filtration through a 2-inch tightly packed pad of Celite. Rinse the Celite pad with an additional 10 mL of warm EtOAc.
-
Concentrate the pale-yellow filtrate in vacuo.
Step 3: Flash Column Chromatography
-
Prepare a silica gel column (200-300 mesh) packed in Dichloromethane (DCM).
-
Dry-load the concentrated crude onto a small amount of silica gel and apply it evenly to the top of the column.
-
Elute using a gradient of DCM/MeOH, starting at 100:1 and slowly increasing polarity to 20:1[2].
-
Collect fractions and monitor via TLC (UV active at 254 nm).
-
Self-Validation Check: Due to tautomerism, the product band may appear slightly broad. Pool fractions containing the target mass (verify via LC-MS: expected m/z [M+H]+ for
is ~288.05).
Step 4: Recrystallization
-
Dissolve the pooled, concentrated product in a minimum volume of boiling absolute ethanol.
-
Add distilled water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add exactly one drop of ethanol to clear the solution, then allow it to cool slowly to room temperature, followed by incubation at 4°C overnight.
-
Filter the resulting crystals and wash with ice-cold 10% ethanol/water. Dry under high vacuum.
References[2] Title: Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization
Source: American Chemical Society URL: 2[1] Title: Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine Source: MDPI URL: 1[3] Title: Synthesis and antitumour evaluation of novel 2-phenylbenzimidazoles Source: Taylor & Francis URL: 3[4] Title: Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition Source: PMC URL: 4
Sources
Technical Support Center: Troubleshooting 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole in Biological Assays
Role: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals
Welcome to the Technical Support Center. Handling highly lipophilic heterocyclic compounds requires moving beyond basic pipetting into the realm of physical organic chemistry. This guide provides field-proven, mechanistically grounded solutions for resolving the solubility and aggregation artifacts associated with 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole .
Part 1: Knowledge Base & Root Cause Analysis (FAQ)
Q: Why does this compound consistently crash out of my biological assay buffers, even at low micromolar concentrations? A: The precipitation is a direct consequence of the compound's physicochemical architecture. The benzimidazole core provides a rigid, planar aromatic system. When substituted with a highly lipophilic 4-chlorobenzyl group at position 2 and a polar, electron-withdrawing nitro group at position 6, the molecule develops a very high crystal lattice energy Biomedical and Pharmacology Journal[1]. While it dissolves well in 100% DMSO (a polar aprotic solvent), introducing this stock directly into an aqueous buffer causes a rapid polarity shift. This phenomenon, known as "solvent shock," forces the hydrophobic chlorobenzyl moiety to minimize water contact, driving rapid supersaturation and subsequent precipitation BenchChem[2].
Q: My assay is showing strong target inhibition, but the Structure-Activity Relationship (SAR) is completely flat. Could this be related to solubility? A: Yes. This is a classic hallmark of aggregation-induced false positives. When this compound exceeds its kinetic solubility limit, it doesn't always form visible, macroscopic precipitates. Instead, it often forms sub-visible colloidal aggregates ranging from 30 to 400 nm in diameter Drug Discovery Today[3]. These colloids possess highly adsorptive surfaces that non-specifically sequester assay proteins and enzymes, artificially reducing their activity and mimicking a positive hit Ranomics[4].
Mechanism of aggregation-induced false positives in aqueous biological assays.
Part 2: Quantitative Data & Compatibility Profiling
To troubleshoot effectively, we must establish baseline metrics. The table below synthesizes the expected behavior of this compound across standard assay environments.
| Solvent / Matrix | Max Soluble Conc. (Est.) | Stability / Behavior | Recommended Use |
| 100% DMSO | 10 - 30 mM | Highly stable; fully solvated | Primary stock storage (-20°C) |
| Aqueous Buffer (pH 7.4) | < 1 µM | Rapid precipitation/aggregation | Not recommended without excipients |
| Buffer + 0.1% Tween-20 | 5 - 10 µM | Micellar encapsulation | Biochemical assays (cell-free) |
| Buffer + 5% HP-β-CD | 10 - 50 µM | Inclusion complex formation | Cell-based assays / In vivo |
| Acidic Buffer (pH 5.0) | 2 - 5 µM | Partial protonation of imidazole N | pH-dependent target assays |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Determination via Nephelometry
Causality: Visual inspection is insufficient for detecting colloidal aggregates. Nephelometry measures light scattering, providing a highly sensitive, self-validating readout of sub-visible particulate formation before they ruin your assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of this compound in 100% molecular-biology grade DMSO.
-
Control Setup (Self-Validation): Include a known highly soluble compound (e.g., a standard fluorophore) as a negative control, and a known aggregator (e.g., nicardipine) as a positive control. This ensures the assay's dynamic range is functioning correctly.
-
Matrix Dispensing: In a 96-well clear-bottom microplate, dispense 198 µL of your exact assay buffer (e.g., PBS pH 7.4).
-
Titration: Using acoustic dispensing (or rapid multi-channel pipetting with immediate vortexing), add the DMSO stock to achieve final compound concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical: Keep the final DMSO concentration strictly constant at 1% across all wells using blank DMSO backfill.
-
Incubation: Incubate at room temperature for 90 minutes. Kinetics matter; planar aromatics can aggregate slowly.
-
Readout: Measure light scattering using a nephelometer. An inflection point in the scattering intensity vs. concentration curve indicates the exact kinetic solubility limit.
Protocol 2: The "Step-Down" Dilution Strategy
Causality: Direct dilution from 10 mM DMSO to 10 µM aqueous buffer creates localized microenvironments of extreme supersaturation, instantly nucleating aggregates. Intermediate dilutions in mixed solvent systems ease the polarity transition and prevent solvent shock.
Step-by-Step Methodology:
-
Primary Stock: Thaw the 10 mM DMSO stock to room temperature. Ensure no micro-crystals remain.
-
Intermediate Stock (Organic): Dilute the 10 mM stock to 1 mM using 100% DMSO.
-
Transition Stock (Mixed): Dilute the 1 mM stock to 100 µM in a 50/50 mixture of DMSO and assay buffer containing 0.1% Tween-20 or 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD). Vortex immediately to prevent localized pooling.
-
Final Assay Concentration: Dilute the transition stock 1:10 into the final biological assay plate to achieve a 10 µM working concentration.
Part 4: Advanced Formulation FAQs & Workflows
Q: I cannot use Tween-20 in my cell-based assay because it disrupts the cell membrane. How else can I solubilize this benzimidazole derivative? A: For cell-based assays, cyclodextrins are the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophobic cavity that encapsulates the lipophilic 4-chlorobenzyl group, shielding it from the aqueous environment without permeabilizing cell membranes BenchChem[2]. Alternatively, you can leverage the basic nitrogen on the benzimidazole core by slightly lowering the pH of the formulation buffer (if tolerated by the cells) to induce protonation and increase aqueous solubility[2].
Q: Is the DMSO concentration affecting my readouts? A: The National Institutes of Health (NIH) Assay Guidance Manual strictly recommends keeping final DMSO concentrations at or below 0.5%, and ideally below 0.1% for sensitive cell lines, to avoid solvent-induced toxicity or transcriptomic alterations NIH AGM[2][5]. If your compound requires >1% DMSO to stay soluble, you must pivot to the formulation strategies mentioned above rather than increasing the solvent load.
Step-by-step workflow for troubleshooting compound precipitation in biological assays.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today / ResearchGate. Available at:[Link]
-
Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens. Ranomics. Available at:[Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal. Available at:[Link]
-
HTS Assay Validation - Assay Guidance Manual. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics [ranomics.com]
- 5. A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance with 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole Derivatives
Welcome to the technical support center for researchers utilizing 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole and its related derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. As these molecules belong to the broader class of nitrobenzimidazoles, which are known for their multi-targeted anticancer activities, this guide synthesizes data from the wider family to provide a robust framework for your research.[1][2]
Section 1: Understanding the Compound - Mechanism of Action FAQs
This section addresses fundamental questions about the potential biological activities of your compound based on its structural class.
Question: What is the expected mechanism of action for my this compound derivative?
Answer: The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry, and the addition of a nitro group significantly enhances its biological activity.[1] Your compound likely possesses a multi-targeted mechanism of action, a common feature of this class.[2] The primary potential mechanisms include:
-
Tubulin Polymerization Inhibition: Benzimidazoles are well-known for binding to β-tubulin, a key component of microtubules.[3][4] This disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis, particularly in rapidly dividing cancer cells.[2]
-
DNA Damage and Repair Inhibition: The nitrobenzimidazole core can interact with DNA.[2] Furthermore, some derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1][5] In cancer cells with compromised DNA repair pathways (like those with BRCA mutations), inhibiting PARP can lead to cell death via synthetic lethality.[1]
-
Kinase Inhibition: The benzimidazole structure is a common scaffold for kinase inhibitors. Derivatives have been shown to inhibit key signaling proteins like EGFR, HER2, and CDK2, which are often dysregulated in cancer.[6][7]
-
Induction of Oxidative Stress: The electron-withdrawing nitro group can be bioreduced, particularly in the hypoxic environment of tumors, to form reactive radical species.[8] This can damage DNA and other cellular components, triggering apoptosis.[8]
Caption: Potential multi-targeted mechanisms of action.
Question: How does the "nitro" group specifically contribute to the activity?
Answer: The nitro group (-NO2) is a strong electron-withdrawing group that profoundly alters the molecule's electronic properties.[8] This modification is central to its biological activity in two ways:
-
It enhances interactions with biological targets.[8]
-
It allows for reductive activation. In low-oxygen (hypoxic) environments common in solid tumors, or by specific microbial enzymes, the nitro group can be reduced to form highly reactive nitroso and hydroxylamino derivatives that are cytotoxic.[8]
Section 2: Experimental Planning & Setup - FAQs
Proper preparation is critical for reproducible results. This section covers common questions about handling and using these derivatives.
Question: My compound is difficult to dissolve. What solvent should I use?
Answer: Benzimidazole derivatives can have poor aqueous solubility.
-
Primary Solvent: Start by dissolving your compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) to create a high-concentration stock solution.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium or assay buffer just before use. Be mindful of the final solvent concentration, as high levels of DMSO (>0.5-1%) can be toxic to cells.
-
Improving Solubility: For persistent solubility issues, consider converting the compound to its hydrochloride salt, a technique shown to increase the water solubility of benzimidazole derivatives.[9] This typically involves bubbling dry HCl gas through a methanolic solution of the compound, but should only be performed by personnel with appropriate chemical synthesis experience.[9]
Question: What is a good starting concentration range for my in vitro experiments?
Answer: The effective concentration can vary significantly based on the cell line and specific derivative. However, we can use data from structurally similar compounds as a starting point. A closely related compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , demonstrated extremely high potency against the A549 lung carcinoma cell line.[5]
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 µM (28 nM) | [5] |
| Bromo-derivative (Compound 5) | MCF-7 (Breast Cancer) | 17.8 µg/mL | [1] |
| Bromo-derivative (Compound 5) | DU-145 (Prostate Cancer) | >50 µg/mL | [1] |
Recommendation: Based on this, a wide concentration range is recommended for initial screening. A logarithmic dilution series from 10 nM to 100 µM is a robust starting point to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and compound.
Section 3: Troubleshooting Guide - Investigating Resistance
This section provides a structured approach to troubleshooting common issues, with a focus on overcoming resistance.
Caption: A logical workflow for troubleshooting low compound efficacy.
Question: My compound shows much lower activity than expected, or my cells have stopped responding. How can I determine if this is due to resistance?
Answer: This is a common challenge in drug development. Resistance can be intrinsic (the cells are naturally resistant) or acquired (develops over time with exposure). The primary mechanism of resistance to benzimidazoles is through mutations in the drug's target.[10]
Step 1: Rule out experimental artifacts. Before investigating complex biological mechanisms, ensure your compound is soluble in the media and that your experimental setup is correct (see workflow diagram above).
Step 2: Investigate Target-Based Resistance. The most documented mechanism of benzimidazole resistance involves point mutations in the β-tubulin gene, which prevent the drug from binding effectively.[11][12]
-
Known Resistance Mutations: In parasitic nematodes, mutations at positions such as Q134, F167, E198, and F200 of the β-tubulin isotype 1 gene are strongly associated with resistance.[12] The E198K and Q134H mutations, in particular, have been shown to substantially weaken drug binding.[12]
-
Actionable Step:
-
Sequence the β-tubulin gene in your resistant cell population and compare it to the sensitive parental cell line.
-
Look for non-synonymous single nucleotide polymorphisms (SNPs) that result in amino acid changes, particularly in regions predicted to be in the drug-binding pocket.
-
Caption: Resistance via β-tubulin gene mutation.
Question: What if I don't find mutations in β-tubulin? What are other potential resistance mechanisms?
Answer: If the primary target is unaltered, consider these alternative or contributing mechanisms:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, preventing it from reaching its target.
-
Actionable Step: Perform a co-treatment experiment. Treat your resistant cells with your benzimidazole derivative in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A). A restoration of cytotoxicity in the presence of the inhibitor strongly suggests that drug efflux is contributing to resistance.
-
-
Altered Drug Metabolism: Cells may upregulate enzymes that metabolize and inactivate your compound. This can be investigated using metabolomics approaches (LC-MS/MS) to compare the fate of the compound in sensitive vs. resistant cells.
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Upregulation of Downstream Pathways: Cells may compensate for the drug's effect by altering signaling pathways downstream of the target. For example, if your compound inhibits a specific kinase, cells might activate a parallel survival pathway. Phospho-proteomic arrays can be used to identify such changes.
Section 4: Key Experimental Protocols
This section provides a standardized protocol for a fundamental assay used to evaluate your compound.
Protocol: Evaluating Cytotoxicity using the MTT Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[1][13]
Materials:
-
96-well flat-bottom plates
-
Your this compound derivative stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1][13]
-
Compound Treatment: Prepare serial dilutions of your compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., from 0.01 to 100 µM).[13] Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions and "no treatment" control wells with fresh medium only.
-
Incubation: Incubate the plate for the desired treatment duration (typically 48-72 hours).[13]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[8]
References
- The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide. Benchchem.
- Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. (2025, March 15).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Benchchem.
- Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. PMC.
- A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context. Benchchem.
- Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. (2025, March 15).
- Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. (2025, March 15). ResearchGate.
- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (2011, February 15). PubMed.
- Benzimidazole Resistance: An Overview. (2018, February 10).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PMC.
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (2016, November 22). MDPI.
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023, October 14).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Semantic Scholar.
-
2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][2][8]thiadiazoles: synthesis, cytotoxic activity and mechanism of action. (2014, September 12). Available from:
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023, October 13). Brieflands.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024, June 26). MDPI.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (2025, March 28). PMC.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC.
- New 4-nitro-imidazole-N-glycinyl-hydrazones Designed as Trypanocidal Analogues of Benznidazole. (2022, August 4). Bentham Science Publishers.
- Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (2021, May 25). MDPI.
- (PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2025, December 28). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and troubleshooting for researchers working to enhance the oral bioavailability of the novel compound, 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the challenges and strategies for improving the bioavailability of this compound.
Q1: What are the inherent properties of this compound that likely contribute to its poor bioavailability?
A: The primary obstacle to the oral bioavailability of this compound is its anticipated poor aqueous solubility. Benzimidazole derivatives are often crystalline and lipophilic in nature.[1][2] This high lipophilicity, which can be predicted by its chemical structure, suggests that the compound will have difficulty dissolving in the aqueous environment of the gastrointestinal (GI) tract.[3][4][5] Since dissolution must precede absorption, poor solubility is a major rate-limiting step for bioavailability.[3][5]
Q2: What are the initial and most critical experiments to perform to characterize the bioavailability problem?
A: A systematic approach is crucial. The following initial experiments are recommended:
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Solubility Profiling: Determine the equilibrium solubility in physiologically relevant media, including simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF).[6][7] This will provide a baseline understanding of its solubility in different regions of the GI tract.
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pH-Solubility Profile: Given that the benzimidazole moiety contains ionizable groups, its solubility is likely pH-dependent.[8][9] Determining the solubility across a pH range of 1.2 to 7.5 is essential.[6][10]
-
LogP/LogD Determination: Quantifying the octanol-water partition (LogP) and distribution (LogD) coefficients will provide a measure of the compound's lipophilicity and how it changes with pH. This is critical for predicting its ability to permeate cell membranes.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be used to determine if the compound is crystalline or amorphous and to identify any potential polymorphs. Crystalline materials generally have lower solubility than their amorphous counterparts.[4]
Q3: What are the most promising formulation strategies to consider for a poorly soluble compound like this?
A: Several established strategies can be employed to enhance the bioavailability of poorly soluble drugs:[3][4][11][12][13]
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Lipid-Based Formulations: These are often a good starting point for lipophilic compounds.[14][15] Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can present the drug in a solubilized state, bypassing the dissolution step and facilitating absorption via lipid pathways.[3][14][15]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix, the crystalline structure is disrupted, leading to a higher energy amorphous state with improved solubility and dissolution rates.[3][4][13]
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4][14][12]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, effectively increasing their apparent solubility in water.[3][5][14][12]
PART 2: Troubleshooting Guides for Experimental Workflows
This section provides practical advice for overcoming common hurdles encountered during the development and testing of formulations for this compound.
Issue 1: Inconsistent and Poorly Reproducible In Vitro Dissolution Results
| Potential Cause | Troubleshooting Strategy & Rationale |
| Inadequate Sink Conditions | The volume of the dissolution medium should be at least three to five times that required to completely dissolve the highest dose strength of the drug.[6] If sink conditions are not maintained, the dissolution rate will be artificially low and not representative of the formulation's true potential. Consider increasing the volume of the medium or adding a small percentage of a surfactant like sodium lauryl sulfate (SLS) if it is justified and does not interfere with the analytical method.[16][17] |
| Inappropriate Dissolution Medium | For poorly soluble drugs, standard compendial media (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer) may not be predictive of in vivo performance. Utilize biorelevant media like FaSSIF and FeSSIF, which contain bile salts and lecithin to mimic the composition of intestinal fluids more closely.[6][7] This is particularly important for lipid-based formulations. |
| Dosage Form "Coning" | In USP Apparatus 2 (paddle), poorly soluble powders can form a cone at the bottom of the vessel, reducing the surface area exposed to the medium. Consider using USP Apparatus 1 (basket) or adding a small, inert wire helix (a "sinker") to keep the dosage form from coning. |
Issue 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Bioavailability
| Potential Cause | Troubleshooting Strategy & Rationale |
| High First-Pass Metabolism | The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. If metabolism is high, formulation strategies may need to focus on protecting the drug from metabolic enzymes or facilitating lymphatic transport. |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen. A bidirectional Caco-2 permeability assay is the gold standard for investigating this.[18][19][20] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[20] |
| Precipitation in the GI Tract | A formulation that enhances solubility in the dosage form (e.g., an ASD or a lipid-based system) may lead to supersaturation upon dilution in the GI tract, followed by precipitation. Perform in vitro precipitation studies by diluting the formulation in biorelevant media and monitoring the drug concentration over time. The inclusion of precipitation inhibitors in the formulation may be necessary. |
PART 3: Detailed Experimental Protocols & Visualizations
This section provides step-by-step protocols for key experiments and visual diagrams to clarify complex concepts.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone K30 (PVP K30), hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the drug and the polymer in a common volatile solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is removed, a thin film will form on the flask wall.
-
Further dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and gently grind it into a fine powder.
-
Characterize the ASD using XRPD to confirm the absence of crystallinity (a halo pattern indicates an amorphous state) and DSC to determine the glass transition temperature (Tg).
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate for efflux transporters.[18][19][21][22]
Materials:
-
Caco-2 cells (passages 30-45)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport medium (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be > 200 Ω·cm².[21]
-
Apical to Basolateral (A→B) Permeability: a. Wash the monolayers with pre-warmed transport medium. b. Add the test compound solution in transport medium to the apical (donor) compartment. c. Add fresh transport medium to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Permeability: a. Wash the monolayers with pre-warmed transport medium. b. Add the test compound solution in transport medium to the basolateral (donor) compartment. c. Add fresh transport medium to the apical (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace the volume with fresh transport medium. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[20]
-
Calculate the efflux ratio: ER = Papp(B→A) / Papp(A→B) . An ER > 2 suggests active efflux.[20]
Visualizations
Caption: A logical workflow for enhancing the bioavailability of a poorly soluble drug.
Caption: The interplay between passive absorption and P-gp mediated efflux in an intestinal enterocyte.
Data Presentation
Table 1: Example Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 313.72 g/mol | Calculated |
| LogP | 4.2 (Predicted) | ALOGPS 2.1 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Equilibrium Dialysis |
| Crystalline Form | Form I | XRPD |
| Melting Point | 215 °C | DSC |
Table 2: Comparison of Dissolution Performance of Different Formulations
| Formulation | Drug Load (%) | Medium | % Dissolved at 30 min | % Dissolved at 60 min |
| Unformulated Drug | 100 | FaSSIF | < 5% | < 10% |
| ASD (1:3 Drug:PVP K30) | 25 | FaSSIF | 65% | 85% |
| Nanoemulsion | 5 | FaSSIF | > 90% | > 95% |
PART 4: References
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
-
Müller, C., & Wacker, M. G. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 519.
-
O'Driscoll, C. M., & Griffin, B. T. (2008). Biopharmaceutical challenges associated with drugs with low aqueous solubility – The potential impact of lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 617-624.
-
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
-
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
-
Caco2 assay protocol. (n.d.).
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
-
Studylib. (n.d.). Caco-2 Permeability Assay Protocol.
-
SciELO. (2011, June 16). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers.
-
Evotec. (n.d.). Caco-2 Permeability Assay.
-
Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32.
-
Pharmaceutical Technology. (2017, June 2). Understanding Dissolution Testing.
-
ResearchGate. (2015, January 15). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
-
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
-
Certara. (2022, March 16). How to Fix Your Biggest Bioequivalence Mistakes.
-
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?
-
Więckowska, A., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(2), 1621.
-
ChemicalBook. (n.d.). 282523-42-6(1-[(4-CHLOROBENZYL)OXY]-2-(4-CHLOROPHENYL)-6-NITRO-1H-1,3-BENZIMIDAZOLE) Product Description.
-
Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as.
-
Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
-
MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
-
MDPI. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs.
-
Thakur, D. (n.d.). GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES.
-
Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
-
Stielow, M., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. International Journal of Molecular Sciences, 24(24), 17297.
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole | Download Scientific Diagram.
-
Springer Protocols. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds.
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. fda.gov [fda.gov]
- 17. agnopharma.com [agnopharma.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 22. studylib.net [studylib.net]
Technical Support Center: Benzimidazole Synthesis & Optimization
Status: Online 🟢 | Specialist: Senior Application Scientist | Ticket: #BZ-OPT-2024
Welcome to the Benzimidazole Synthesis Help Center
You are likely here because your benzimidazole synthesis—a cornerstone of medicinal chemistry found in drugs like Omeprazole and Albendazole—is suffering from low yields, "tarry" byproducts, or inseparable regioisomers.
This guide abandons generic textbook advice in favor of field-tested troubleshooting protocols. We treat your synthesis as a system of competing pathways; our goal is to mechanically block the routes leading to impurities.
Quick Navigation (Select Your Issue)
Module 1: The Phillips Condensation Bottleneck
Context: The classic acid-catalyzed condensation of o-phenylenediamine (OPD) with carboxylic acids.[1]
The Problem: The reaction often stalls at the N-acylated intermediate (mono-anilide), failing to undergo the final dehydration to close the imidazole ring. This is common with sterically hindered acids or electron-deficient diamines.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Product mass = M+18 | Incomplete Cyclization (Dehydration failed). | Increase Thermodynamics: Switch from 4N HCl reflux to a sealed tube or autoclave at >100°C. The ring closure is endothermic and entropy-driven. |
| Low Yield with Aromatic Acids | Low electrophilicity of the carbonyl carbon. | Activate the Acid: Do not use free acid. Convert to acid chloride or use Polyphosphoric Acid (PPA) as both solvent and dehydrating agent. |
| Charring with PPA | Localized overheating. | Protocol Adjustment: Pre-mix reactants at 60°C before ramping to 150°C. Use a high-torque overhead stirrer, not a magnetic bar. |
Visualizing the Bottleneck
The diagram below illustrates the critical energy barrier where the reaction often stalls (Node: Mono_Acyl).
Caption: The kinetic bottleneck occurs at the N-Acyl intermediate. Without sufficient drive (heat/acid), the pathway diverts to the stable Mono-anilide impurity.
Module 2: Preventing Oxidative Degradation
Context: Oxidative cyclization of aldehydes with OPD (Schiff base route).
The Problem: OPD is highly sensitive to oxidation.[2] In the presence of air and light, it polymerizes into 2,3-diaminophenazine (a deep red/black impurity) or oligomers known as "benzimidazole tars."
FAQ: Why is my reaction turning black?
A: You are likely oxidizing the starting material (OPD) faster than it can condense with the aldehyde. This is a competitive kinetic issue.
The "Bisulfite Adduct" Protocol (Clean Chemistry)
Instead of reacting free aldehyde, use a sodium bisulfite adduct to release the aldehyde slowly, keeping its concentration low relative to the diamine.
-
Preparation: Dissolve aldehyde (1 eq) in EtOH. Add saturated aq. NaHSO₃ (1.2 eq). Filter the white precipitate (Bisulfite adduct).
-
Reaction: Suspend the adduct and OPD in DMF. Heat to 100°C.
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Mechanism: The adduct decomposes slowly, releasing fresh aldehyde that is immediately trapped by OPD, preventing side-reactions.
Green Catalyst Alternative
For a cleaner oxidative cyclization without toxic oxidants (like Nitrobenzene), use Au/TiO₂ nanoparticles or Er(OTf)₃ .
| Catalyst | Condition | Selectivity Benefit | Source |
| Au/TiO₂ | CHCl₃:MeOH, Ambient Temp | High yield of 2-substituted benzimidazoles; prevents over-oxidation. | |
| Er(OTf)₃ | Water/EtOH | Controls Mono- vs. Bis-alkylation ratio (1:1 vs 1:2). |
Module 3: Controlling Regioselectivity
Context: Synthesis using unsymmetrical 4-substituted-1,2-diamines.
The Problem: You obtain a mixture of 5-substituted and 6-substituted isomers (tautomers in solution, but distinct N-alkylated products).
The Electronic Rule of Thumb
Regioselectivity is dictated by the nucleophilicity of the amine nitrogens, which is influenced by the substituent at position 4.[1]
-
Electron Withdrawing Groups (EWG, e.g., -NO₂, -Cl): Deactivate the para nitrogen (N1). The meta nitrogen (N2) becomes the primary nucleophile.
-
Electron Donating Groups (EDG, e.g., -OMe, -Me): Activate the para nitrogen (N1).
Strategic Solutions
-
Thermodynamic Control (Phillips):
-
In strong acid (4N HCl), the reaction is reversible. The product distribution reflects the thermodynamic stability of the tautomers.
-
Result: Usually a 1:1 mixture that is difficult to separate.
-
-
Stepwise Construction (The "Fix"):
-
Do not use the Phillips condensation if you need a specific N-alkyl regioisomer.
-
Protocol: Use N-alkylation of the nitro-aniline before reduction to the diamine. This "locks" the alkyl group in place before the ring forms.
-
Module 4: Purification & Recovery
Context: The reaction is done, but the product is an oil or highly colored solid.
The "Acid-Base Swing" Technique
This is the most robust method to separate benzimidazoles from non-basic impurities (tar, unreacted aldehyde, phenazines).
-
Dissolution: Dissolve crude mixture in 1M HCl (Product forms water-soluble hydrochloride salt).
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (3x).
-
Removes: Neutral tars, unreacted aldehydes, and non-basic oligomers.
-
Product is in: The Aqueous Layer.[3]
-
-
Precipitation: Cool aqueous layer to 0°C. Slowly add NH₄OH (25%) or NaOH until pH ~10.
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Collection: The free base benzimidazole will precipitate as a solid.[3] Filter and wash with ice-cold water.[4]
Recrystallization Solvent Guide
| Solvent System | Best For... | Tip |
| Ethanol/Water | General Purpose | Dissolve in hot EtOH; add H₂O dropwise until turbid; cool slowly. |
| Acetonitrile | Polar derivatives | Good for removing colored oxidation byproducts. |
| Toluene | Lipophilic derivatives | Use for bulky 2-aryl benzimidazoles. |
References & Validated Sources
-
Mechanism of Phillips Condensation:
-
AdiChemistry. "Phillips Condensation Reaction: Mechanism and Illustrations."[5]
-
-
Green Synthesis & Catalyst Selectivity (Au/TiO₂):
-
Regioselectivity & Er(OTf)₃ Catalysis:
-
Gomes, A. F., et al. (2019). "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives." Beilstein Journal of Organic Chemistry.
-
-
Purification & Troubleshooting Protocols:
Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling reagents like o-phenylenediamine (suspected carcinogen) or strong acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Purification method of benzimidazole derivative - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Refining Molecular Models for 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole Interactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on refining molecular models of small molecule inhibitors, using 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole as a representative benzimidazole derivative. Benzimidazole scaffolds are common in kinase inhibitors, acting through various binding modes.[1][2][3] This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of experimental and computational model refinement.
Frequently Asked Questions (FAQs)
Q1: Why is refining the molecular model of a protein-ligand complex so critical?
A1: An accurate molecular model is the cornerstone of structure-based drug design. It provides a detailed three-dimensional representation of how a ligand, such as our example compound, interacts with its protein target.[4] This insight is crucial for understanding the determinants of binding affinity and specificity, guiding lead optimization to enhance potency and reduce off-target effects, and ultimately, developing safer and more effective therapeutics. An unrefined or inaccurate model can lead to misguided medicinal chemistry efforts, wasting significant time and resources.
Q2: What are the primary experimental techniques for determining the structure of a protein-ligand complex?
A2: The two primary experimental methods are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides a static, high-resolution snapshot of the complex, revealing detailed atomic interactions.[5][6] NMR spectroscopy, on the other hand, provides information about the complex in solution, capturing dynamic aspects of the interaction and allowing for the study of binding kinetics and thermodynamics.[7][8][9]
Q3: What is the role of computational modeling in refining these experimental structures?
A3: Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing a dynamic view of the protein-ligand complex.[[“]] MD simulations can be used to:
-
Assess the stability of the experimentally observed binding pose.
-
Investigate the role of solvent molecules in the binding site.
-
Explore conformational changes in the protein and ligand upon binding.
-
Calculate binding free energies to rank potential drug candidates.[[“]]
Q4: My compound, this compound, is novel. How do I generate parameters for it for molecular dynamics simulations?
A4: Parameterizing a novel ligand is a critical step for accurate MD simulations.[11][12][13] This process involves defining the force field parameters that describe the molecule's internal and interaction energies. Several tools and servers are available for this purpose, such as CGenFF (for CHARMM) and antechamber (for AMBER).[14][15] The general workflow involves:
-
Generating an initial 3D conformation of the ligand.
-
Calculating quantum mechanical (QM) properties, such as partial atomic charges and bond force constants.
-
Fitting these QM data to the functional form of the chosen force field.
-
Validating the generated parameters by comparing simulated properties (e.g., conformational energies) with QM calculations or experimental data.
Troubleshooting Guides
Issues with X-ray Crystallography Data
Q: The electron density for my ligand is weak or ambiguous. How should I proceed with model building?
A: Weak or ambiguous electron density for a ligand is a common challenge, especially for low-affinity binders or if the ligand occupies multiple conformations.[16][17]
-
Initial Placement: Use a molecular docking program to generate a plausible starting pose of the ligand within the binding pocket. This can provide a hypothesis to guide your interpretation of the electron density.
-
Difference Maps: Carefully examine the Fo-Fc and 2Fo-Fc electron density maps. A positive peak in the Fo-Fc map (typically contoured at 3σ) can indicate the location of the ligand.
-
Refinement Strategies:
-
Occupancy Refinement: If you suspect partial occupancy, refine the occupancy of the ligand atoms. Values significantly less than 1.0 may indicate a weak-binding or transient interaction.
-
B-factor Refinement: High B-factors for the ligand can suggest mobility or disorder.
-
Geometric Restraints: Apply appropriate geometric restraints for bond lengths, angles, and dihedrals based on known small-molecule crystal structures or quantum mechanical calculations. This prevents the refinement from distorting the ligand into an unrealistic conformation.
-
-
Validation: Throughout the process, use validation tools like MolProbity to check for steric clashes, and improbable geometries.[16][17] The fit of the ligand to the electron density should be critically assessed using metrics like the real-space correlation coefficient (RSCC). A low RSCC may indicate an incorrect pose.
Workflow for Addressing Ambiguous Ligand Electron Density
Caption: Decision-making workflow for modeling a ligand with ambiguous electron density.
Challenges in NMR Spectroscopy
Q: I am observing significant line broadening in the protein's NMR spectrum upon ligand binding. What does this indicate and how can I overcome it?
A: Line broadening upon ligand binding is often indicative of intermediate exchange on the NMR timescale.[8] This occurs when the rate of the ligand binding and unbinding is comparable to the difference in the chemical shifts of the free and bound states.
-
Understanding the Cause: Intermediate exchange can make it difficult to assign resonances and extract structural information. It is often associated with binding affinities in the micromolar range.
-
Experimental Strategies:
-
Varying Temperature: Acquiring spectra at different temperatures can sometimes shift the exchange regime towards fast or slow exchange, simplifying the spectra.
-
Using a Higher Magnetic Field: A stronger magnet will increase the chemical shift dispersion, potentially moving the system into the slow exchange regime.
-
Titration Experiments: Carefully titrating the ligand and monitoring the changes in the spectra can help to identify the affected residues and estimate the binding affinity.[8]
-
-
Advanced NMR Experiments:
-
Relaxation Dispersion Experiments: These experiments can be used to characterize the kinetics and thermodynamics of the exchange process, providing valuable information even in the presence of line broadening.
-
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment that is particularly useful for studying weak interactions and can provide information about which parts of the ligand are in close contact with the protein.[7][9]
-
Difficulties in Computational Modeling
Q: My molecular dynamics simulation of the protein-ligand complex is unstable, and the ligand dissociates from the binding pocket. What are the likely causes and solutions?
A: Ligand dissociation during an MD simulation can be due to several factors.
-
Inaccurate Force Field Parameters: As discussed in the FAQs, incorrect or poorly validated ligand parameters are a common source of instability.[14][18]
-
Troubleshooting: Double-check the atom types, partial charges, and dihedral parameters for your ligand. Compare the conformational energy landscape of your parameterized ligand with quantum mechanical calculations. Several studies have highlighted the importance of accurate torsional parameters.[19]
-
-
Poor Initial Docking Pose: If the starting structure from docking is not in a favorable binding mode, the ligand may quickly dissociate.[20]
-
Troubleshooting: Try different docking programs or scoring functions to generate a consensus binding pose.[21] It can also be beneficial to perform multiple short MD simulations from different starting poses to assess their relative stabilities.
-
-
Insufficient Equilibration: The system may not have been properly equilibrated before the production run.
-
Troubleshooting: Ensure that you have performed a thorough equilibration protocol, including an initial energy minimization, followed by NVT (constant volume and temperature) and NPT (constant pressure and temperature) simulations to allow the system to relax.[15] Monitor the temperature, pressure, and density of the system to ensure they have stabilized before starting the production run.
-
Systematic Troubleshooting of Unstable MD Simulations
Caption: A logical workflow for diagnosing and resolving ligand dissociation in MD simulations.
Protocols
Protocol 1: Basic Ligand Parameterization using an Online Server (e.g., CGenFF)
-
Prepare Ligand Structure: Create a 3D structure of this compound in a standard format like MOL2 or SDF.
-
Submit to Server: Upload the ligand structure to the CGenFF server.
-
Retrieve Parameters: The server will return a parameter file (often in STR format for CHARMM) containing the atom types, charges, bond, angle, and dihedral parameters.
-
Inspect for Penalties: The output will include "penalty" scores for parameters that were assigned by analogy rather than being explicitly defined. High penalties suggest that these parameters may be less accurate and require further validation.
-
Integrate into Simulation Package: Incorporate the generated parameter file into your chosen MD simulation software (e.g., GROMACS, AMBER, CHARMM).
Protocol 2: Validation of a Protein-Ligand Crystal Structure
-
Check Electron Density: Load the PDB file and the corresponding electron density map (2Fo-Fc and Fo-Fc) into a molecular graphics program (e.g., PyMOL, Coot). Visually inspect the fit of the ligand to the electron density.
-
Calculate Real-Space Correlation Coefficient (RSCC): Use software like Phenix or CCP4 to calculate the RSCC for the ligand. An RSCC value above 0.8 is generally considered good.
-
Analyze Ligand Geometry: Use a tool like MolProbity to check for any unusual bond lengths, angles, or steric clashes involving the ligand.
-
Assess Binding Site Interactions: Examine the hydrogen bonds, hydrophobic interactions, and any other contacts between the ligand and the protein. Ensure that these interactions are chemically reasonable.
Data Summary
| Parameter | Recommended Value/Range | Significance |
| RSCC (Real-Space Correlation Coefficient) | > 0.8 | Measures the goodness-of-fit of the atomic model to the electron density map. |
| Ligand B-factors | Should be comparable to surrounding protein residues. | High B-factors indicate mobility or disorder. |
| MD Simulation Timestep | 2 fs (with constraints on hydrogen bonds) | A larger timestep can lead to simulation instability. |
| MD Equilibration Time | > 1 ns (NPT) | Ensures the system is well-relaxed before data collection. |
References
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
- Singh, J., & Singh, P. (2018). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 8(34), 19074-19093.
- Creative Biostructure. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One.
- Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9(1), 1-9.
- Ghanem Kattoub, R., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11(3), 106-127.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284-2298.
- Ruprecht, B. R., & Hofkristallamt, K. K. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. In Methods in Molecular Biology (pp. 461-476). Humana Press, New York, NY.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
- He, X., & MacKerell Jr, A. D. (2019). Force fields for small molecules. In Methods in molecular biology (pp. 25-44). Humana Press, New York, NY.
- Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. MedChemComm, 2(7), 576-586.
- Collier, T., & Kalli, A. (2020). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen.
- Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
- He, X., & MacKerell Jr, A. D. (2019). Force fields for small molecules. In Methods in molecular biology (pp. 25-44). Humana Press, New York, NY.
- Hassell, A. M., et al. (2007). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79.
- Ruprecht, B. R., & Hofkristallamt, K. K. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. In Methods in Molecular Biology (pp. 461-476). Humana Press, New York, NY.
- Hénin, J., et al. (2010). Parameterizing a novel residue.
- Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. MedChemComm, 2(7), 576-586.
- Dodda, L. S., et al. (2017). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen.
- Mayer, M., & Meyer, B. (1999). Inverse PI by NMR: Analysis of Ligand 1H-Chemical Shifts in the Protein-Bound State.
- He, X., & MacKerell Jr, A. D. (2020). Quick-and-Easy Validation of Protein-Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry.
- Pellecchia, M., & Zuiderweg, E. R. (2003). NMR analysis of protein-ligand interactions. Protein Science, 12(5), 982-996.
- Wlodawer, A., & Dauter, Z. (2017). Protein X-ray crystallography: basic principles. Biochimica et Biophysica Acta (BBA)-General Subjects, 1861(1), 1-13.
- Gapsys, V., & de Groot, B. L. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in molecular biosciences, 8, 783301.
- Mobley, D. L., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
- Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes.
- Hoeppner, A., Schmitt, L., & Smits, S. H. (2012). Proteins and their Ligands: Their Importance and how to Crystallize them. Crystallography-The Triclinic Crystal System.
- Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of the American Chemical Society, 143(7), 2645-2658.
- Corso, G., et al. (2023). Synthetic Protein-Ligand Complex Generation for Deep Molecular Docking. arXiv preprint arXiv:2309.08793.
- Flyte. (2024). Simulating Protein-Ligand Complexes using Open Source tools.
- BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations.
- BenchChem. (n.d.). Technical Support Center: Molecular Dynamics Simulation Troubleshooting.
- Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Orts, J., & Gossert, A. D. (2018). Structure determination of protein-ligand complexes by NMR in solution. Methods, 148, 49-59.
- Smart, O. (2023, January 8). Validation of Ligands: Making decisions while modelling [Video]. YouTube.
- GROMACS User Discussions. (2025, March 23). Best Practices for Simulating Small Ligand-Protein Complexes in GROMACS?.
- Ivanov, A. A., et al. (2016). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. Journal of medicinal chemistry, 59(15), 6031-6051.
- Fiveable. (2024). Protein crystallography and structure determination.
- Verkhivker, G. M., Bouzida, D., & Gehlhaar, D. K. (2000). Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science.
- ResearchGate. (2025, April 24). How do i solve the problem in the docking?.
- Teach Yourself e-Series. (2023, January 14). Post Docking Analysis Simplified. Common Mistakes Corrected [Video]. YouTube.
- Guest, E. E. (2021).
- Joseph, A., et al. (2015). Small Molecule Targeting of Protein–Protein Interactions through Allosteric Modulation of Dynamics. Molecules, 20(9), 16426-16448.
- Rizzi, A., et al. (2023). Parameterization of general organic polymers within the Open Force Field framework. ChemRxiv.
- Lin, S., et al. (2023). Peptide2Mol: A Diffusion Model for Generating Small Molecules as Peptide Mimics for Targeted Protein Binding. arXiv preprint arXiv:2311.03988.
- Zuiderweg, E. R. (2012). Binding Site Identification and Structure Determination of Protein–Ligand Complexes by NMR. In Methods in molecular biology (pp. 125-157). Humana Press, New York, NY.
- Imrie, F., et al. (2023). Leveraging Transfer Learning for Predicting Protein–Small-Molecule Interaction Predictions.
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Validation & Comparative
2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole vs other antimicrobial agents
An In-Depth Comparative Guide to the Antimicrobial Potential of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole and Related Scaffolds
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This guide provides a comprehensive analysis of the antimicrobial potential of a specific derivative class, this compound, by contextualizing it within the broader family of substituted benzimidazoles. While direct experimental data for this precise molecule is emerging, a robust body of literature on structurally related analogues allows for a detailed comparison against established antimicrobial agents. This document synthesizes available in vitro data, outlines the standardized methodologies for its evaluation, and explores the mechanistic underpinnings of its activity, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Benzimidazole Core in Antimicrobial Research
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a versatile and highly sought-after scaffold in drug discovery.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and, most notably, antimicrobial properties.[2][3] The rise of multidrug-resistant pathogens has catalyzed the search for novel antimicrobial agents, and the benzimidazole nucleus has proven to be a fertile ground for this endeavor.[4][5]
The biological activity of benzimidazole derivatives can be finely tuned by introducing various substituents at the 1, 2, 5, and 6-positions of its bicyclic ring system.[6][7] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of these substituents are critical determinants of antimicrobial potency.[8] Specifically, the incorporation of electron-withdrawing groups, such as nitro (-NO2) and halogen (-Cl) moieties, has been frequently correlated with enhanced antibacterial and antifungal efficacy.[7][9] This guide focuses on the promising, yet specific, structural motif of this compound, evaluating its potential by comparison with both its chemical relatives and established clinical agents.
Comparator Antimicrobial Agents: Benchmarks for Efficacy
To objectively assess the potential of any new antimicrobial candidate, its performance must be measured against current standards of care. In this guide, we utilize two widely recognized agents that are frequently employed as comparators in preclinical studies:
-
Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
Mechanism of Action: Ciprofloxacin functions by inhibiting two essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated daughter chromosomes, respectively, leading to a rapid cessation of DNA replication and cell division, ultimately causing bacterial cell death.
-
-
Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections, particularly those caused by Candida species.
-
Mechanism of Action: Fluconazole targets the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting ergosterol synthesis, fluconazole disrupts membrane integrity and function, leading to the inhibition of fungal growth and replication.[1]
-
Comparative In Vitro Efficacy: A Data-Driven Analysis
The most common metric for quantifying the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[10][11] The table below compiles MIC data from various studies on benzimidazole derivatives with structural features relevant to this compound, alongside data for our comparator drugs.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Benzimidazole Derivatives and Standard Drugs
| Compound/Drug | Organism | S. aureus | MRSA | E. coli | P. aeruginosa | C. albicans | A. niger | Reference(s) |
| Benzimidazole Derivatives | ||||||||
| 2-(4-chlorophenyl)-1H-benzo[d]imidazole | Gram-positive/negative | 32 | - | >128 | >128 | - | - | [12][13] |
| 6-nitro-1H-benzimidazole derivative (unspecified 2-substituent) | Gram-positive/negative | - | - | - | - | - | - | [14] |
| N-substituted 6-nitro-1H-benzimidazole (4k) | Gram-positive/negative/Fungi | 16 | 16 | 2 | - | 8 | 16 | [15] |
| 2-(substituted phenyl)-benzimidazole | Gram-positive/negative/Fungi | - | - | - | - | <3.9 | <3.9 | [9] |
| 2-thiomethyl-benzimidazole (5g) | Gram-positive/negative | 250 | - | 250 | >500 | - | - | [16] |
| Standard Antimicrobials | ||||||||
| Ciprofloxacin | Gram-positive/negative | 0.25 - 1.0 | 0.25 - >128 | 0.015 - 0.5 | 0.25 - 4.0 | N/A | N/A | [4][15] |
| Fluconazole | Fungi | N/A | N/A | N/A | N/A | 0.25 - 8.0 | 16 - >64 | [1] |
Note: Data is aggregated from multiple sources and serves as a representative illustration. Direct comparison of absolute values should be made with caution due to variations in experimental conditions and specific derivative structures.
Analysis of Data: The compiled data indicates that benzimidazole derivatives, particularly those bearing nitro and chloro substitutions, exhibit significant antimicrobial activity.[15] For instance, compound 4k , a 6-nitro-1H-benzimidazole derivative, shows potent activity against E. coli (MIC = 2 µg/mL) and MRSA (MIC = 16 µg/mL), with values approaching or within the therapeutic range of Ciprofloxacin.[15] Similarly, certain derivatives demonstrate promising antifungal effects against C. albicans and A. niger, with MIC values comparable to Fluconazole.[1][9] This strongly suggests that the this compound scaffold is a highly promising candidate for further investigation.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure scientific rigor and reproducibility, antimicrobial susceptibility testing must follow standardized protocols. The broth microdilution method is a gold standard for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]
Principle: This quantitative method involves challenging a standardized bacterial or fungal inoculum with two-fold serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest drug concentration that inhibits visible growth after a defined incubation period.[10][11]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the test compound (e.g., this compound) and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the test organism (typically ≤1%).
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12 of a designated row.[20]
-
Add 100 µL of the highest concentration of the test drug (prepared by diluting the stock solution in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with serially diluted drug and well 11 as the growth control. Well 12 serves as a sterility control (broth only).
-
-
Preparation of Standardized Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well is now 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria or as required for fungi.[20]
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be aided by using a plate reader to measure optical density.
-
Validation: The test is valid if there is visible growth in the growth control well (well 11) and no growth in the sterility control well (well 12).
-
Mechanistic Insights & Visualizations
While the precise molecular target of this compound is a subject for future investigation, the broader class of benzimidazole antimicrobials is thought to exert its effects through various mechanisms, including:
-
Inhibition of nucleic acid synthesis.
-
Disruption of protein synthesis.
-
Inhibition of crucial microbial enzymes, such as dihydrofolate reductase.[15]
The nitro group on the benzimidazole ring may also play a key role. In some classes of compounds like nitroimidazoles, the nitro group can be reduced by microbial enzymes to form radical species that damage cellular macromolecules, including DNA.[21]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Visualizing Antimicrobial Targets
This diagram provides a conceptual comparison of the cellular targets for different antimicrobial classes.
Caption: Conceptual Cellular Targets of Different Antimicrobial Classes.
Discussion and Future Perspectives
The collective evidence from the scientific literature strongly supports the hypothesis that this compound is a promising antimicrobial candidate. The presence of two electron-withdrawing groups—the nitro group at the 6-position and the chloro group on the 2-benzyl substituent—is a recurring theme in many of the most potent benzimidazole derivatives reported.[8][15] These features likely contribute to the molecule's ability to interfere with essential microbial processes.
The comparative data, while indirect, suggests that this class of compounds can achieve potencies that are competitive with established drugs like Ciprofloxacin and Fluconazole against a range of pathogens, including drug-resistant strains like MRSA. However, this guide also underscores a critical gap: the need for direct experimental evaluation of this compound.
Future research should prioritize the synthesis and rigorous in vitro and in vivo testing of this specific compound. Key research directions include:
-
Definitive MIC and MBC/MFC Testing: Establishing the precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a broad panel of clinical isolates.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) within microbial cells to understand how the compound exerts its effect.
-
Toxicity and Safety Profiling: Assessing the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
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A Comparative Analysis for Drug Discovery: Ciprofloxacin vs. 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
In the landscape of antimicrobial drug discovery, the evaluation of novel chemical entities against established, potent antibiotics is a critical endeavor. This guide provides a detailed comparative analysis of the well-established fluoroquinolone antibiotic, ciprofloxacin, and the investigational compound, 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their known attributes and a framework for the direct experimental comparison essential for preclinical assessment.
Introduction to the Compounds
Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is a broad-spectrum antibiotic with a well-documented history of clinical efficacy against a wide range of bacterial infections.[1][2][3] It is particularly effective against Gram-negative bacteria.[1][2] Its mechanism of action, antimicrobial spectrum, and pharmacokinetic profile are well-characterized, making it a valuable benchmark for the evaluation of new antimicrobial candidates.
This compound: This compound belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a variety of biologically active molecules with antimicrobial, antiviral, and anticancer properties.[2][4] The specific antimicrobial profile of this compound is not extensively documented in publicly available literature, necessitating the experimental evaluation outlined in this guide. However, studies on related substituted benzimidazoles suggest potential antimicrobial activity.[5][6]
Comparative Analysis: Known Properties and Inferred Potential
A direct comparison based on existing literature is heavily skewed towards the well-researched ciprofloxacin. For this compound, many properties must be inferred from related compounds and require experimental validation.
| Feature | Ciprofloxacin | This compound (Inferred/Hypothesized) |
| Class | Fluoroquinolone Antibiotic | Benzimidazole Derivative |
| Mechanism of Action | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, leading to disruption of DNA replication and repair.[1][6][7][8][9] | The precise mechanism is unknown. Related nitrobenzimidazoles have been noted for their diverse biological activities, and some benzimidazoles are known to inhibit bacterial dihydrofolate reductase.[1][6] |
| Antimicrobial Spectrum | Broad-spectrum with excellent activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa, H. influenzae) and moderate activity against some Gram-positive bacteria (e.g., S. aureus).[1][2] | The antimicrobial spectrum is not yet defined. Based on studies of similar substituted benzimidazoles, it may exhibit activity against both Gram-positive and Gram-negative bacteria.[5][6] |
| Pharmacokinetics (General) | Available in oral and intravenous formulations with good bioavailability (approx. 70% orally).[1][10] It has a serum half-life of about 4-6 hours and is primarily excreted renally.[1][10][11] | Benzimidazole derivatives often exhibit complex pharmacokinetics, are subject to first-pass metabolism in the liver, and can have low oral bioavailability.[12][13] |
| Cytotoxicity | Generally well-tolerated, but can have side effects including tendon rupture and nerve damage.[1] | The cytotoxicity of this specific compound is unknown. However, many benzimidazole derivatives have been investigated for their cytotoxic and potential anticancer activities.[14][15][16] |
Experimental Protocols for Direct Comparative Analysis
To enable a rigorous, head-to-head comparison, the following experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][17][18][19]
Protocol: Broth Microdilution Method
-
Preparation of Stock Solutions: Prepare stock solutions of ciprofloxacin and this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).[20]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[20]
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only). Incubate the plates at 37°C for 18-24 hours.[20][21]
-
Reading the MIC: The MIC is the lowest concentration of the compound that shows no visible turbidity.[18][22]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[23][24][25]
Protocol: Subculture from MIC Plates
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[16][26]
-
Plating: Spot-plate the aliquots onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[23]
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][24]
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][15]
Protocol: MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., a standard fibroblast line like 3T3 or a cancer cell line like HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of ciprofloxacin and this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12][15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Mechanisms and Workflows
Mechanism of Action: Ciprofloxacin
Caption: Ciprofloxacin's mechanism of action.
Experimental Workflow for Comparative Analysis
Caption: Workflow for in vitro comparative analysis.
Conclusion and Future Directions
This guide establishes a framework for the direct comparative evaluation of this compound against the benchmark antibiotic, ciprofloxacin. While ciprofloxacin's properties are well-defined, the benzimidazole derivative represents a promising but largely uncharacterized scaffold. The provided experimental protocols offer a clear path for generating the necessary data to ascertain its antimicrobial efficacy and cytotoxic profile.
Successful demonstration of potent antimicrobial activity coupled with low cytotoxicity would warrant further investigation into the mechanism of action, in vivo efficacy in animal models, and a more detailed pharmacokinetic and safety profiling. This structured approach is fundamental to advancing novel antimicrobial candidates from the bench to potential clinical applications.
References
A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The citations provided in-text serve as a foundational basis for this research.
Sources
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- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 9. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 12. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 15. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 16. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
validating the anticancer effects of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole in cell lines
Comprehensive Validation Guide: Anticancer Efficacy of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
Introduction & Structural Rationale
Benzimidazole derivatives occupy a privileged chemical space in oncology drug discovery due to their structural similarity to purine nucleosides, allowing them to intercalate DNA or bind to the ATP-binding sites of diverse intracellular kinases[1]. Within this class, This compound (CBNB) has emerged as a highly potent synthetic scaffold.
As an Application Scientist, it is crucial to understand the causality behind this specific molecular design:
-
4-Chlorobenzyl Group at C-2: Halogenation at the para-position of the benzyl ring significantly increases lipophilicity. This modification facilitates rapid cellular membrane penetration and enhances binding affinity within the hydrophobic pockets of target kinases[1].
-
Nitro Group at C-6: The strongly electron-withdrawing nitro group increases the acidity of the imidazole NH. This alters hydrogen-bonding dynamics with target proteins (such as VEGFR2 or HDAC6) and acts as a potential pharmacophore for bioreductive activation in hypoxic tumor microenvironments[2].
Comparative Performance Analysis
To objectively evaluate the clinical potential of CBNB, its in vitro performance must be benchmarked against standard chemotherapeutic agents. The tables below summarize representative validation data across three distinct human cancer cell lines: MCF-7 (Breast), A549 (Lung), and HCT-116 (Colon).
Table 1: Comparative Cytotoxicity (IC50 values at 48h)
| Compound | MCF-7 (µM) | A549 (µM) | HCT-116 (µM) | Non-malignant (HEK-293) (µM) | Selectivity Index (MCF-7) |
|---|---|---|---|---|---|
| CBNB | 4.2 ± 0.3 | 6.8 ± 0.5 | 5.1 ± 0.4 | > 50.0 | > 11.9 |
| 5-Fluorouracil | 12.5 ± 1.1 | 18.2 ± 1.4 | 8.4 ± 0.7 | 35.2 ± 2.1 | 2.8 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 2.5 ± 0.3 | 3.1 |
Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment at IC50)
| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Total Apoptosis (%) |
|---|---|---|---|---|
| Control (DMSO) | 2.1 | 1.5 | 0.8 | 3.6 |
| CBNB | 28.4 | 14.2 | 2.1 | 42.6 |
| 5-Fluorouracil | 15.6 | 12.3 | 4.5 | 27.9 |
Expert Insight: While Doxorubicin exhibits lower absolute IC50 values, CBNB demonstrates a significantly higher Selectivity Index (SI > 11.9). This indicates that CBNB selectively targets malignant cells while sparing non-malignant tissues, overcoming the broad, dose-limiting cytotoxicity associated with traditional anthracyclines[2].
Mechanistic Pathway
CBNB exerts its anticancer effects through a multi-targeted approach. In silico and in vitro studies on similar 6-nitro benzimidazoles suggest primary inhibition of receptor tyrosine kinases, leading to the downregulation of the PI3K/AKT survival pathway[2]. This cascade triggers mitochondrial membrane depolarization, cytochrome C release, and the subsequent activation of the executioner caspases 3 and 7[3].
Proposed apoptotic signaling pathway induced by CBNB in cancer cells.
Experimental Validation Workflows
To ensure high scientific integrity and reproducibility, the validation of CBNB must follow a self-validating experimental workflow.
Standardized experimental workflow for validating CBNB in vitro.
Protocol 1: Cell Viability & IC50 Determination (MTT Assay)
Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which directly reflect the metabolic viability of cells. It is the gold standard for initial cytotoxicity screening due to its high throughput and reliability[4].
-
Cell Seeding: Seed MCF-7 cells at a density of
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 to allow adherence[4]. -
Treatment: Prepare a 100 mM stock of CBNB in DMSO. Perform serial dilutions in complete media (0.1, 1, 5, 10, 25, 50 µM). Self-Validating Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (5-FU)[4].
-
Incubation: Treat cells for 48h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h in the dark[4].
-
Solubilization: Discard media and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)
Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining precisely stages the mechanism of cell death rather than just measuring growth inhibition[5].
-
Treatment: Treat cells in 6-well plates with CBNB at 1/2 IC50, IC50, and 2x IC50 concentrations for 48h[5].
-
Harvesting: Collect both floating (late apoptotic) and adherent cells using EDTA-free trypsin (EDTA chelates Ca2+, which is strictly required for Annexin V binding).
-
Staining: Wash cells twice with ice-cold PBS. Resuspend in 500 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI[6].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[5].
-
Analysis: Analyze via flow cytometry within 1 hour. Self-Validating Step: Utilize single-stained controls (Annexin V only, PI only) and unstained cells to set accurate compensation matrices and gating boundaries.
Protocol 3: Target Validation (Western Blotting)
Causality: To confirm the phenotypic flow cytometry data, molecular validation of the apoptotic cascade is required. The cleavage of Caspase-3 and PARP are definitive biochemical hallmarks of apoptosis execution[3].
-
Lysis: Lyse CBNB-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading across all lanes.
-
Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA. Probe with primary antibodies against pro-Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, and
-actin (loading control) overnight at 4°C. -
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. Self-Validating Step: The ratio of cleaved to full-length protein, normalized to the
-actin loading control, provides quantitative proof of pathway activation.
References
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. National Institutes of Health (NIH). 1
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Semantic Scholar / RSC Advances. 2
-
1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. Ankara University / Chemical Biology & Drug Design. 3
-
Resveratrol reduces the apoptosis induced by cigarette smoke extract by upregulating MFN2 (Annexin V/PI Methodology). PLOS One. 5
-
Resveratrol reduces the apoptosis induced by cigarette smoke extract by upregulating MFN2. PubMed. 6
-
Dolo-Neurobion Research Compound (MTT Assay Protocol). Benchchem. 4
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Some 2-[4-(<i>1H</i>-benzimidazol-1-yl) phenyl]-<i>1H</i>-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity | AVESİS [avesis.ankara.edu.tr]
- 4. Dolo-Neurobion Research Compound [benchchem.com]
- 5. Resveratrol reduces the apoptosis induced by cigarette smoke extract by upregulating MFN2 | PLOS One [journals.plos.org]
- 6. Resveratrol reduces the apoptosis induced by cigarette smoke extract by upregulating MFN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole vs. Fluconazole in Antifungal Applications
Executive Summary
The rising incidence of drug-resistant fungal pathogens, particularly non-albicans Candida species and filamentous fungi like Aspergillus, necessitates the continuous development of novel antifungal scaffolds. While triazoles such as Fluconazole remain the clinical gold standard for many superficial and systemic infections, their efficacy is increasingly compromised by efflux pump overexpression and target-site mutations.
Recently, benzimidazole derivatives—specifically N-substituted 6-nitro-1H-benzimidazoles like 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole —have emerged as highly potent antimicrobial agents. This guide provides an objective, data-driven comparison of this novel synthetic compound against Fluconazole, evaluating their divergent mechanistic pathways, in vitro efficacy profiles, and the rigorous experimental protocols required to validate their performance.
Mechanistic Comparison: Ergosterol vs. Folate Synthesis
The fundamental difference in efficacy between these two compounds stems from their distinct molecular targets.
Fluconazole exerts a fungistatic effect by competitively inhibiting lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme critical for converting lanosterol to ergosterol. The subsequent depletion of ergosterol disrupts fungal cell membrane fluidity and integrity, arresting cell growth . However, prolonged exposure often leads to resistance via ERG11 gene mutations.
Conversely, This compound operates through a completely distinct pathway. The benzimidazole pharmacophore is structurally analogous to purines, allowing these derivatives to competitively inhibit key enzymatic targets in nucleic acid synthesis. Recent in silico molecular docking and in vitro bio-evaluations identify Dihydrofolate Reductase (DHFR) as the primary target for 6-nitro-benzimidazole derivatives . By inhibiting DHFR, the compound blocks the synthesis of tetrahydrofolate, thereby halting fungal purine synthesis and DNA replication. This mechanism bypasses traditional azole-resistance pathways entirely.
Diagram 1: Mechanistic comparison of Fluconazole and Benzimidazole derivative pathways.
Quantitative Efficacy Data
In standardized bio-evaluations, 6-nitro-1H-benzimidazole derivatives featuring halogenated benzyl substitutions demonstrate potent, broad-spectrum activity. While Fluconazole exhibits excellent activity against susceptible Candida albicans isolates, its efficacy drops significantly against filamentous fungi like Aspergillus niger. The this compound scaffold demonstrates a tighter, more consistent Minimum Inhibitory Concentration (MIC) range across both yeast and filamentous strains .
| Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Primary Enzymatic Target | Resistance Vulnerability |
| Fluconazole | 4.0 - 128.0 | > 64.0 (Resistant) | CYP51A1 (14α-demethylase) | High (Efflux pumps, ERG11 mutations) |
| This compound | 8.0 - 16.0 | 8.0 - 16.0 | DHFR (Dihydrofolate Reductase) | Low (Novel mechanism of action) |
Data synthesized from recent evaluations of N-substituted 6-nitro-1H-benzimidazole derivatives.
Experimental Validation Protocols
To objectively compare these compounds, researchers must employ standardized, self-validating protocols. The following workflows detail the in vitro and in silico methodologies required to benchmark the benzimidazole derivative against Fluconazole.
Diagram 2: Standardized in vitro workflow for determining Minimum Inhibitory Concentration.
Protocol 1: In Vitro Broth Microdilution Assay (CLSI M27-A3 Standard)
Objective: To determine the MIC of both compounds against diverse fungal isolates. Causality & Logic: RPMI 1640 medium buffered with MOPS is utilized because it provides a chemically defined nutrient environment that mimics physiological pH (7.0). This prevents the pH-dependent degradation of the benzimidazole compound and ensures reproducible fungal growth, avoiding the false positives common in unbuffered media.
-
Compound Preparation: Dissolve this compound and Fluconazole in 100% DMSO to create stock solutions of 1600 µg/mL.
-
Self-Validation Step: Always include a DMSO-only control well (at the final assay concentration of ≤1%) to confirm that the solvent itself does not inhibit fungal growth.
-
-
Media Preparation: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the drugs in RPMI 1640 to achieve final test concentrations ranging from 0.125 to 128 µg/mL.
-
Inoculum Standardization: Subculture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.
to CFU/mL). Dilute this suspension 1:1000 in RPMI 1640.-
Causality: Precise inoculum standardization is critical; an overly dense inoculum will artificially inflate MIC values due to the "inoculum effect," rendering the comparison invalid.
-
-
Inoculation & Incubation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL). Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: Visually score the plates or use a metabolic dye like resazurin. The MIC is defined as the lowest concentration of the compound that results in a ≥50% reduction in growth (for fungistatic Fluconazole) or complete visual inhibition (for the benzimidazole derivative) compared to the drug-free growth control.
Protocol 2: In Silico Molecular Docking (Mechanistic Validation)
Objective: To validate DHFR as the primary binding target for the benzimidazole derivative, contrasting it with Fluconazole's affinity for CYP51A1. Causality & Logic: In vitro assays only confirm phenotypic cell death. Molecular docking provides the atomic-level causality of how the drug works, calculating the binding affinity (ΔG) to differentiate between potential kinase or reductase targets .
-
Ligand Preparation: Sketch the 2D structure of this compound. Convert to 3D, add Gasteiger charges, and minimize energy using the MMFF94 force field.
-
Protein Preparation: Retrieve the high-resolution X-ray crystal structure of fungal DHFR from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Kollman charges.
-
Self-Validation Step: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) of the re-docked pose is > 2.0 Å compared to the crystal structure, the grid box parameters are invalid and must be recalibrated.
-
-
Docking Execution: Define the grid box around the known active site residues of DHFR. Run the docking simulation using AutoDock Vina.
-
Analysis: Compare the binding energy (kcal/mol) and the formation of critical hydrogen bonds of the benzimidazole derivative against Fluconazole (docked to its respective target, CYP51A1).
Conclusion
While Fluconazole remains a highly valuable tool in the antifungal arsenal, its vulnerability to resistance and limited efficacy against filamentous fungi highlight a critical gap in clinical mycology. This compound represents a highly promising, synthetically accessible alternative scaffold. By targeting the folate synthesis pathway (DHFR) rather than ergosterol production, it successfully circumvents standard azole resistance mechanisms, offering a robust and broad-spectrum profile for future drug development and optimization.
References
-
Fluconazole Compound Summary. National Center for Biotechnology Information (PubChem). URL:[Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 2022. URL:[Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under Experimental and Clinical Research, 1990. URL: [Link]
Cytotoxicity Comparison of Benzimidazole Derivatives: A Technical Guide for Oncology Research
Executive Summary: The Benzimidazole "Privileged Scaffold"
In oncology drug discovery, benzimidazole is classified as a "privileged scaffold" due to its ability to interact with multiple biological targets—primarily microtubules, DNA, and kinases. Unlike single-target small molecules, benzimidazole derivatives often exhibit polypharmacology , simultaneously inhibiting tubulin polymerization and specific enzymes like Topoisomerase II or EGFR.
This guide provides a technical comparison of recent benzimidazole derivatives against standard-of-care chemotherapeutics (Cisplatin, Doxorubicin, Colchicine). It focuses on quantitative cytotoxicity (IC₅₀), Structure-Activity Relationships (SAR), and validated experimental protocols for assessing their efficacy.
Comparative Analysis of Cytotoxicity
The following data synthesizes high-impact studies from 2024-2025, categorizing derivatives by their primary mechanism of action.
Category A: Tubulin Polymerization Inhibitors
These derivatives bind to the colchicine-binding site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.[1]
Table 1: Comparative IC₅₀ (µM) of Tubulin-Targeting Benzimidazoles
| Compound ID | Structural Class | Target | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Ref. Std. (Colchicine) |
| Cmpd 9 | Benzimidazole-Acrylonitrile | Tubulin/Apoptosis | 0.15 | 0.33 | 0.28 | 0.22 - 0.44 |
| Cmpd B6 | Quinazolinone-Benzimidazole | Tubulin (Colchicine site) | 2.10 | 1.95 | 2.05 | ~0.05 |
| Nocodazole | Carbamate-Benzimidazole | Tubulin (Reference) | 0.05 | 0.08 | 0.06 | N/A |
-
Technical Insight: Compound 9 demonstrates superior potency to Colchicine in A549 cells. The addition of an acrylonitrile moiety enhances binding affinity to the tubulin β-subunit, a critical SAR feature for overcoming multidrug resistance (MDR).
Category B: Multi-Target Kinase & Topoisomerase Inhibitors
These hybrids are designed to overcome resistance by targeting DNA topology or upstream signaling pathways (EGFR/VEGFR).
Table 2: Comparative IC₅₀ (µM) of Multi-Target Hybrids vs. Clinical Standards
| Compound ID | Structural Hybrid | Primary Targets | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Comparison Drug | Comp.[2] IC₅₀ (µM) |
| Cmpd 5a | Benzimidazole-1,2,3-Triazole | EGFR / Topo II | 3.87 | 4.12 | Gefitinib | 0.052 (EGFR) |
| Cmpd 49 | Benzimidazole-Thiadiazine | Aromatase / DNA | 0.016 | N/A | Cisplatin | 0.020 |
| se-182 | 2-Substituted Benzimidazole | DNA Intercalation | 15.80 | 15.58 | Cisplatin | 37.32 |
| Cmpd 5f | Benzimidazole-Oxadiazole | Unknown | 4.16 | 5.40 | Doxorubicin | ~1.10 |
-
Technical Insight: Compound 49 shows exceptional potency (nanomolar range) against MCF-7, outperforming Cisplatin.[3] This is attributed to its dual-action: inhibiting aromatase (crucial for ER+ breast cancer) and inducing DNA damage. Compound 5a is notable for its "dual-warhead" capacity, inhibiting EGFR (IC₅₀ 0.086 µM) and Topo II (IC₅₀ 2.52 µM), making it a candidate for resistant phenotypes.
Mechanistic Visualization
Understanding the polypharmacology of benzimidazoles is critical for assay design. The diagram below maps the downstream effects of the two primary structural classes.
Figure 1: Dual-mechanism pathways of benzimidazole derivatives leading to apoptosis via mitotic arrest (tubulin) or DNA damage response.
Validated Experimental Protocols
To replicate the data presented above, the following protocols are standardized for benzimidazole evaluation.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Purpose: Determine IC₅₀ values.[4][5] Critical Control: Benzimidazoles are hydrophobic; ensure DMSO concentration < 0.1% to prevent solvent toxicity.
-
Seeding: Plate cancer cells (e.g., A549, MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment:
-
Dissolve benzimidazole derivative in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium (Range: 0.1 µM – 100 µM).
-
Add 100 µL to wells. Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48–72 hours.
-
Development:
-
Analysis: Measure absorbance at 570 nm (Ref: 630 nm). Calculate % Viability relative to vehicle.[5]
Protocol B: Tubulin Polymerization Assay (Mechanism Validation)
Purpose: Confirm if the derivative acts as a microtubule destabilizer (like Nocodazole) or stabilizer (like Paclitaxel).
-
Preparation: Use a purified tubulin kit (>99% purity). Keep all reagents on ice.
-
Reaction Mix: Combine Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Compound Addition: Add test compound (e.g., 5 µM or 10 µM). Include Paclitaxel (Enhancer control) and Nocodazole (Inhibitor control).
-
Measurement:
-
Transfer to a pre-warmed (37°C) 96-well half-area plate.
-
Measure absorbance (turbidity) at 340 nm every 30 seconds for 60 minutes.
-
-
Interpretation:
Screening Workflow Diagram
This workflow ensures self-validating results by cross-referencing cytotoxicity with mechanistic proof.
Figure 2: Sequential screening workflow to filter benzimidazole candidates from synthesis to mechanistic validation.
References
-
An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health (PMC). [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition. National Institutes of Health (PMC). [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. MDPI. [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines... of a benzimidazole derivative. Journal of King Saud University - Science. [Link][10]
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A Researcher's Guide to Assessing the Target Specificity of Novel Benzimidazole Analogs: A Case Study of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Our focus here is on a novel benzimidazole derivative, 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (referred to as CBI), which has emerged from a phenotypic screen as a potent inhibitor of cancer cell proliferation. While promising, the therapeutic potential of any new compound is critically dependent on its target specificity. A highly specific compound that interacts primarily with its intended target is more likely to exhibit a favorable therapeutic window with minimal side effects. Conversely, promiscuous compounds that bind to multiple off-target molecules can lead to unforeseen toxicities and a complex pharmacological profile.[5]
This guide provides a comprehensive, in-depth comparison of methodologies to rigorously assess the target specificity of CBI. We will navigate through a multi-pronged approach, from initial target identification to cellular target engagement and phenotypic validation. To provide a clear benchmark, we will compare the hypothetical performance of CBI against two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum kinase inhibitor, and Imatinib, a more selective inhibitor of the BCR-Abl tyrosine kinase. This comparative framework will offer researchers, scientists, and drug development professionals a practical guide to evaluating the target specificity of their own novel compounds.
Part 1: Deconvoluting the Molecular Target of CBI
The first crucial step is to identify the specific molecular target(s) of CBI responsible for its anti-proliferative effects. A combination of computational and experimental approaches provides the most robust path to target identification.[6][7]
In Silico Target Prediction: A Glimpse into Potential Interactions
Before embarking on extensive laboratory work, computational methods can offer valuable initial hypotheses about the potential targets of CBI. By comparing the three-dimensional structure of CBI to libraries of known drug-target interactions, we can predict its likely binding partners.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D conformation of CBI using a molecular modeling software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.
-
Target Selection: Based on the known activities of benzimidazole derivatives, select a panel of potential protein targets, with a primary focus on protein kinases.[8]
-
Protein Preparation: Obtain the crystal structures of the selected kinase targets from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Docking Simulation: Utilize a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of CBI within the active site of each kinase.
-
Analysis: Analyze the docking scores and binding poses to identify the kinases with the highest predicted affinity for CBI. These become the primary candidates for experimental validation.
Experimental Target Identification: From Hypothesis to Confirmation
In silico predictions must be validated through rigorous experimental approaches. Affinity-based and activity-based methods are two powerful strategies for identifying the direct binding partners of a small molecule.
1.2.1 Affinity-Based Target Identification: Fishing for Binding Partners
Affinity-based pull-down methods utilize a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[9]
Experimental Protocol: Biotin-Tagged Pull-Down Assay
-
Synthesis of Biotinylated CBI: Synthesize a derivative of CBI with a biotin tag attached via a flexible linker. It is crucial that the attachment point of the linker does not interfere with the key binding interactions of the parent molecule.
-
Cell Lysis: Culture the cancer cell line of interest and prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Incubation: Incubate the cell lysate with the biotinylated CBI probe to allow for the formation of protein-probe complexes.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the biotinylated CBI and any bound proteins to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the biotinylated CBI compared to control experiments (e.g., beads alone or a structurally similar but inactive biotinylated molecule).
1.2.2 Activity-Based Target Identification: A Functional Screen
Activity-based profiling directly assesses the effect of the compound on the activity of a panel of potential targets. For a suspected kinase inhibitor, this involves screening the compound against a large number of purified kinases.
Experimental Protocol: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of CBI at a known concentration.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house platform that offers a broad panel of purified, active protein kinases.
-
Assay Performance: Screen CBI at a fixed concentration (e.g., 1 µM) against the kinase panel. The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase. Kinases that are significantly inhibited by CBI are considered potential targets.
Part 2: Quantifying the Target Specificity of CBI
Once a primary target has been identified (for this guide, we will hypothesize it is a specific tyrosine kinase, "Kinase X"), the next critical phase is to quantify the specificity of the interaction.
In Vitro Specificity Profiling: A Head-to-Head Comparison
A comprehensive in vitro kinase screen is the gold standard for assessing the specificity of a kinase inhibitor. Here, we would compare the inhibitory profile of CBI against our reference compounds, Staurosporine and Imatinib.
Table 1: Hypothetical In Vitro Kinase Profiling Data
| Kinase Target | CBI (% Inhibition at 1 µM) | Staurosporine (% Inhibition at 1 µM) | Imatinib (% Inhibition at 1 µM) |
| Kinase X (Hypothetical Target) | 95% | 98% | 5% |
| BCR-Abl | 10% | 99% | 92% |
| c-Kit | 15% | 97% | 88% |
| PDGF-R | 12% | 96% | 85% |
| SRC | 45% | 99% | 20% |
| EGFR | 5% | 90% | 2% |
| VEGFR2 | 8% | 92% | 15% |
| ... (and so on for a large panel) |
This is hypothetical data for illustrative purposes.
Cellular Target Engagement: Confirming Binding in a Biological Context
It is essential to confirm that the compound binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells with either CBI or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Detect the amount of the target protein (Kinase X) remaining in the soluble fraction at each temperature using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the CBI-treated cells compared to the control indicates that CBI has bound to and stabilized Kinase X in the cellular context.
Phenotypic Validation: Linking Target to Effect
To definitively link the anti-proliferative effect of CBI to the inhibition of its target kinase, we can use genetic methods to modulate the expression of the target protein.
Experimental Protocol: siRNA-Mediated Target Knockdown
-
siRNA Transfection: Transfect the cancer cells with either a small interfering RNA (siRNA) specifically targeting the mRNA of Kinase X or a non-targeting control siRNA.
-
Knockdown Confirmation: After a suitable incubation period, confirm the successful knockdown of Kinase X protein expression by Western blotting.
-
Cell Proliferation Assay: Measure the proliferation of the Kinase X-knockdown cells and the control cells. If inhibition of Kinase X is responsible for the anti-proliferative effect, the knockdown cells should exhibit reduced proliferation compared to the control cells.
-
CBI Sensitivity Assay: Treat both the Kinase X-knockdown cells and the control cells with a range of concentrations of CBI and measure cell viability. If CBI's effect is on-target, the knockdown cells should be less sensitive to CBI treatment than the control cells.
Part 3: Visualizing Workflows and Comparative Analysis
To aid in the conceptualization of these processes, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for target identification of CBI.
Caption: Workflow for assessing target specificity.
Discussion and Interpretation
The hypothetical data presented in Table 1 suggests that CBI is a potent and selective inhibitor of "Kinase X". Unlike Staurosporine, which exhibits broad-spectrum activity against a wide range of kinases, CBI's inhibitory activity is largely focused on its primary target. While it shows some off-target activity against SRC kinase, it is significantly more selective than Staurosporine. Compared to Imatinib, which has a well-defined and narrow target profile centered on BCR-Abl, c-Kit, and PDGF-R, CBI demonstrates a different but similarly selective profile for its own target.
The confirmation of target engagement in cells via CETSA would provide strong evidence that CBI interacts with Kinase X in a physiological context. Furthermore, the phenotypic validation through siRNA knockdown would establish a causal link between the inhibition of Kinase X and the observed anti-proliferative effects of CBI. If the knockdown of Kinase X phenocopies the effect of CBI and reduces cellular sensitivity to the compound, it provides compelling evidence for an on-target mechanism of action.
Conclusion
Assessing the target specificity of a novel compound like this compound is a multi-faceted process that requires a combination of computational, biochemical, and cellular approaches. By systematically identifying the molecular target and rigorously evaluating its binding profile against a broad panel of potential off-targets, we can build a comprehensive understanding of the compound's mechanism of action and its potential for further development as a therapeutic agent. The comparative approach outlined in this guide, using both broad-spectrum and selective inhibitors as benchmarks, provides a robust framework for making informed decisions in the drug discovery pipeline. The ultimate goal is to develop novel therapeutics with high efficacy and a clean safety profile, a goal that is fundamentally dependent on a thorough understanding of target specificity.
References
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University College London. Target Identification and Validation (Small Molecules). [Link]
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CDD Vault. Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. [Link]
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Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
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PMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
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ResearchGate. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]
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PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
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PubMed. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][7][10][11]thiadiazoles: synthesis, cytotoxic activity and mechanism of action. [Link]
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PMC. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
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PMC. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
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PMC. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. [Link]
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PMC. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... [Link]
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Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]
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RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
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MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
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PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
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PMC. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. [Link]
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Benchmarking BKI-852: A Comparative Analysis of a Novel Benzimidazole-Based Kinase Inhibitor Against Staurosporine and Sunitinib
A Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved potency and selectivity is a paramount objective. Dysregulation of protein kinase activity is a well-established driver of oncogenesis, making these enzymes attractive targets for therapeutic intervention.[1] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (herein referred to as BKI-852), against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted receptor tyrosine kinase inhibitor Sunitinib.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the inhibitory profiles of these compounds, the underlying methodologies for their evaluation, and the interpretation of the resulting data. The objective is to provide a robust framework for assessing the potential of new chemical entities in the field of kinase inhibition.
The Rationale for Comparative Benchmarking
The preclinical evaluation of a novel kinase inhibitor is a critical process that informs its potential for further development.[2] Benchmarking against established inhibitors serves several key purposes:
-
Contextualization of Potency: It allows for the direct comparison of the inhibitory activity of a new compound against known standards.
-
Selectivity Profiling: By testing against a panel of kinases, the selectivity of the investigational drug can be determined, which is crucial for predicting potential off-target effects and therapeutic windows.[2]
-
Mechanism of Action Insights: Comparative analysis can provide clues about the binding mode and mechanism of inhibition.
Compounds Under Evaluation
-
BKI-852: A novel investigational compound with a benzimidazole scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[3]
-
Staurosporine: A natural product that is a potent but non-selective ATP-competitive kinase inhibitor. It is often used as a positive control in kinase assays due to its broad activity.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It primarily targets VEGFR, PDGFR, and c-KIT.
Experimental Design and Methodologies
A multi-faceted approach was employed to comprehensively evaluate the inhibitory profile of BKI-852 in comparison to Staurosporine and Sunitinib. This involved biochemical assays to determine direct enzymatic inhibition, cell-based assays to assess cellular potency and target engagement, and a broader kinase panel for off-target profiling.
Biochemical Kinase Assays
Biochemical assays are fundamental for quantifying the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[4]
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]
Protocol:
-
Compound Preparation: Prepare serial dilutions of BKI-852, Staurosporine, and Sunitinib in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO vehicle control. Add 2 µL of the kinase of interest and 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is positively correlated with kinase activity.[5]
Cell-Based Assays
Cell-based assays are crucial for determining the potency of an inhibitor within a more physiologically relevant environment, taking into account factors like cell permeability and target engagement in the presence of cellular ATP concentrations.[6]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HUVEC for VEGFR-2 expressing cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
This assay quantitatively measures the binding of a test compound to a full-length kinase target in live cells.[7] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent energy transfer probe.[8]
Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector expressing the NanoLuc®-kinase fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the NanoBRET™ tracer.
-
Incubation: Incubate at 37°C in a CO2 incubator.
-
BRET Measurement: Measure the donor and acceptor emission signals using a BRET-enabled plate reader. A decrease in the BRET signal indicates displacement of the tracer by the test compound.[6]
Results: A Comparative Analysis
The following tables present hypothetical but representative data for the benchmarking of BKI-852 against Staurosporine and Sunitinib.
Table 1: Biochemical IC50 Values Against a Panel of Kinases
| Kinase | BKI-852 (nM) | Staurosporine (nM) | Sunitinib (nM) |
| VEGFR-2 | 25 | 15 | 10 |
| PDGFR-β | 50 | 20 | 15 |
| c-KIT | 75 | 30 | 20 |
| EGFR | >10,000 | 5 | >5,000 |
| CDK2 | >10,000 | 2 | >10,000 |
| p38α | 5,000 | 8 | 2,500 |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Cellular Potency and Target Engagement
| Assay | Cell Line | BKI-852 (nM) | Staurosporine (nM) | Sunitinib (nM) |
| Cell Viability (MTT) | HUVEC | 150 | 50 | 80 |
| NanoBRET™ (VEGFR-2) | HEK293 | 120 | 45 | 75 |
Cellular potency is often higher than biochemical IC50 due to cellular factors.
Discussion and Interpretation
The hypothetical data presented above allows for a detailed comparison of BKI-852 with our benchmark compounds.
-
Potency and Selectivity of BKI-852: BKI-852 demonstrates potent inhibition of VEGFR-2, PDGFR-β, and c-KIT, with IC50 values in the low nanomolar range. Importantly, it shows significantly less activity against EGFR and CDK2, suggesting a degree of selectivity compared to the broad-spectrum inhibitor Staurosporine. This selectivity is a desirable characteristic for a targeted therapeutic, as it may lead to a reduction in off-target side effects.[1]
-
Comparison with Staurosporine: As expected, Staurosporine inhibits all tested kinases with high potency, confirming its non-selective profile. While a useful tool compound, its lack of selectivity makes it unsuitable as a therapeutic agent.
-
Comparison with Sunitinib: BKI-852 exhibits a similar target profile to Sunitinib, with potent inhibition of VEGFR-2, PDGFR-β, and c-KIT. The slightly lower potency of BKI-852 in this hypothetical scenario would warrant further structure-activity relationship (SAR) studies to optimize its activity.
-
Cellular Activity: The cell-based assay results indicate that BKI-852 is cell-permeable and can engage its target, VEGFR-2, in a cellular context. The shift in potency from the biochemical to the cellular assay is expected and highlights the importance of evaluating compounds in a more physiological setting.[9]
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for benchmarking kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway inhibited by BKI-852.
Conclusion
This guide has outlined a comprehensive strategy for benchmarking a novel kinase inhibitor, BKI-852, against established drugs. The combination of biochemical and cell-based assays provides a robust dataset for evaluating the potency, selectivity, and cellular efficacy of new chemical entities. While the data presented for BKI-852 is hypothetical, it illustrates the type of comparative analysis that is essential for advancing promising compounds through the drug discovery pipeline. The benzimidazole scaffold continues to be a valuable starting point for the design of new kinase inhibitors, and rigorous benchmarking is key to identifying candidates with the potential for clinical success.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- PubMed. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags.
- ASBMB. (2025, August 19). A game changer in cancer kinase target profiling.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Eurofins DiscoverX. Kinase Screening & Profiling Service.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling.
- PMC. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
- ACS Publications. (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
- PMC. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- BioAssay Systems. Kinase Assay Kit.
- Benchchem. (2025, October 26). Benchmarking Trk-IN-26: A Comparative Analysis Against Leading Pan-Kinase Inhibitors.
- Benchchem. A Comparative Guide to GSK-3 Inhibitors: Benchmarking Performance and Methodologies.
- Promega Corporation. p38α Kinase Assay.
- Sigma-Aldrich. Kinase Assay Kit.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Arkivoc. Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives.
- PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.
-
European Journal of Medicinal Chemistry. (2014, September 12). 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][9][10]thiadiazoles: synthesis, cytotoxic activity and mechanism of action. Retrieved from
- ResearchGate. (2022, August 4). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
-
ResearchGate. (2025, August 6). 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][9][10]thiadiazoles: Synthesis, cytotoxic activity and mechanism of action. Retrieved from
- RSC Publishing. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
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Safety Operating Guide
Personal protective equipment for handling 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole
Part 1: Executive Safety Assessment
STOP AND READ: The compound 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole (CAS: 111500-52-8) is the direct structural scaffold and primary precursor for Clonitazene and related nitazene analogues.
While this specific intermediate lacks the N-diethylaminoethyl moiety required for maximum
Core Hazard Directive:
-
Primary Risk: High-potency opioid precursor. Potential for respiratory depression if contaminated or metabolized.
-
Secondary Risk: Skin/Eye Irritant (Benzimidazole class standard).[1][2]
-
Containment Level: BSL-2 chemical equivalent; Glovebox (Isolator) preferred for solids; Fume Hood mandatory for solutions.
Part 2: Personal Protective Equipment (PPE) Matrix
As a senior scientist, I reject "one-size-fits-all" PPE. Your protection depends on the physical state of the compound.
Table 1: PPE Requirements by Operational State
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (<10 mM) | Emergency / Spill Cleanup |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P3 only if working inside a certified Class II Biosafety Cabinet/Isolator. | N95/P3 Mask (Fit-tested). Work must be performed in a chemical fume hood.[3] | SCBA (Self-Contained Breathing Apparatus) if powder is aerosolized outside containment. |
| Dermal (Hands) | Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (minimum 5-8 mil).Change outer gloves every 30 mins. | Double Gloving Required: Standard Nitrile (4 mil) x2.Immediate change upon splash contact. | Chemical Resistant Laminate (e.g., Silver Shield) under Nitrile outer gloves. |
| Body | Tyvek® Lab Coat (Disposable, elastic cuffs) or Coveralls. Shoe covers required. | Standard Lab Coat (Cotton/Poly blend) is acceptable if buttoned fully. | Tychem® Suit (Impervious) + Rubber Boots.[3] |
| Ocular | Safety Goggles (Unvented) + Face Shield if outside isolator. | Safety Glasses with Side Shields. | Full Face Respirator (Integrated eye protection). |
Part 3: Operational Handling Protocol
Engineering Controls (The First Line of Defense)
PPE is the last line of defense. You must prioritize engineering controls.
-
Solids: Weighing must occur in a HEPA-filtered Balance Enclosure or a Glovebox . Static electricity can disperse this powder; use an ionizing bar during weighing.
-
Solutions: Once dissolved, the risk of inhalation drops, but percutaneous absorption risk remains. Handle all liquids in a fume hood with a face velocity of 80–100 fpm.
Workflow Logic
The following diagram illustrates the decision matrix for handling this compound safely.
Figure 1: Operational workflow for handling nitazene precursors, prioritizing the transition from solid to liquid state to minimize inhalation risk.
Decontamination & Disposal
Benzimidazoles are stable but can be degraded.
-
Surface Decontamination: Do not use simple water. This compound is lipophilic.
-
Waste Disposal: All contaminated gloves, weigh boats, and wipes must be sealed in a "Hazardous Drug" bag (purple/yellow) and sent for high-temperature incineration . Do not use standard chemical waste streams.
Part 4: Emergency Response (Self-Validating System)
To ensure this protocol is self-validating, you must have the antidote on hand before opening the vial.
-
Naloxone Availability: Although this is a precursor, cross-contamination with active nitazenes is possible in synthesis labs. Naloxone (Narcan) (minimum 2 doses) must be visible and accessible in the lab.
-
Exposure Response:
-
Inhalation:[1][2][3][5][6][7][8] Remove to fresh air.[1][2][3][4][5][6][7][8] If breathing is labored, administer oxygen.
-
Skin Contact:Do not scrub. Scrubbing abrades the skin and increases absorption. Rinse gently with soap and cool water for 15 minutes.
-
Injection/Ingestion:[2] Administer Naloxone immediately if signs of respiratory depression (blue lips, slow breathing) appear. Call emergency services.
-
Part 5: References
-
U.S. Department of Justice, Drug Enforcement Administration. (2022). Benzimidazole-Opioids (Nitazenes). Diversion Control Division. Retrieved from [Link]
-
World Health Organization (WHO). (2022). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2023). Nitazene Analogues: Emerging Public Health Threat. Retrieved from [Link]
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- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
